GW 441756
Description
Structure
3D Structure of Parent
Properties
CAS No. |
504433-24-3 |
|---|---|
Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H |
InChI Key |
GXUJPQDCLCDKLU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl |
Pictograms |
Irritant |
Synonyms |
1,3-dihydro-3-((1-methyl-1H-indol-3-yl)methylne))-2H-pyrrolo(3,2-b)pyridin-2-one GW 441756 |
Origin of Product |
United States |
Foundational & Exploratory
The In-Depth Technical Guide to GW 441756: A Selective TrkA Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of TrkA Inhibition
Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for nerve growth factor (NGF), is a pivotal player in the development and survival of neurons, as well as in nociceptive signaling. Dysregulation of the NGF/TrkA signaling axis has been implicated in a spectrum of pathological conditions, including chronic pain, neurodegenerative diseases, and certain cancers. This has positioned TrkA as a compelling therapeutic target for the development of novel pharmacological interventions. GW 441756 has emerged as a potent and highly selective small molecule inhibitor of TrkA, offering a valuable tool for dissecting the intricate roles of TrkA signaling and serving as a lead compound for drug discovery programs.[1] This technical guide provides a comprehensive overview of the mechanism of action of GW 441756, its biochemical and cellular effects, and the experimental methodologies for its characterization.
Core Mechanism of Action: Competitive Inhibition of the TrkA Kinase Domain
GW 441756 exerts its inhibitory effect through direct competition with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the TrkA receptor. By occupying the ATP-binding pocket, GW 441756 effectively prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the TrkA receptor and its downstream substrates. This blockade of autophosphorylation is the critical event that abrogates the entire downstream signaling cascade, leading to the attenuation of NGF-mediated cellular responses.
The high potency of GW 441756 is reflected in its low nanomolar half-maximal inhibitory concentration (IC50) against TrkA.[1][2] This potent inhibition effectively shuts down the enzymatic activity of the receptor, thereby preventing the initiation of the signaling pathways that drive cellular processes such as proliferation, survival, and differentiation.
Dissecting the Downstream Consequences: Impact on Key Signaling Pathways
The binding of NGF to TrkA normally triggers receptor dimerization and autophosphorylation, creating docking sites for various adaptor proteins and enzymes that initiate a cascade of intracellular signaling events. The three primary pathways downstream of TrkA are the mitogen-activated protein kinase (MAPK), the phosphatidylinositol 3-kinase (PI3K), and the phospholipase C-gamma (PLC-γ) pathways. GW 441756, by inhibiting TrkA autophosphorylation, effectively blocks the activation of all three of these critical signaling networks.
The MAPK/ERK Pathway: A Cascade of Proliferation and Differentiation
The MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, and differentiation. Upon TrkA activation, the adaptor protein Shc binds to a phosphorylated tyrosine residue on the receptor and is itself phosphorylated. This recruits the Grb2-SOS complex to the plasma membrane, which in turn activates the small GTPase Ras.[3][4] Activated Ras initiates a kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase).[5] Activated ERK then translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression and differentiation. By preventing the initial phosphorylation of Shc, GW 441756 effectively halts this entire cascade.
Figure 1: Inhibition of the MAPK/ERK signaling pathway by GW 441756.
The PI3K/Akt Pathway: A Guardian of Cell Survival
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Activated TrkA recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and regulating cell cycle progression. GW 441756's inhibition of TrkA prevents the initial activation of PI3K, thereby suppressing this pro-survival signaling cascade.
Figure 2: Inhibition of the PI3K/Akt signaling pathway by GW 441756.
The PLC-γ Pathway: Modulating Calcium Signaling and Gene Expression
The PLC-γ pathway plays a crucial role in regulating intracellular calcium levels and activating downstream signaling molecules. Upon TrkA activation, PLC-γ is recruited to the receptor and phosphorylated, leading to its activation. Activated PLC-γ then hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, which in turn modulate a variety of cellular processes, including gene expression and neurotransmitter release. By blocking TrkA-mediated phosphorylation of PLC-γ, GW 441756 prevents the generation of these second messengers and the subsequent downstream signaling events.
Quantitative Data: Potency and Selectivity Profile
A key attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. GW 441756 has demonstrated remarkable selectivity for TrkA over other kinases, including the closely related TrkB and TrkC receptors. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are indeed due to the inhibition of TrkA.
| Kinase Target | IC50 (nM) | Reference |
| TrkA | 2 | [1][2] |
| TrkB | >200 | |
| TrkC | >200 | |
| c-Raf1 | >10,000 | |
| CDK2 | >10,000 |
Note: The IC50 values for TrkB and TrkC are reported as being significantly higher than for TrkA, indicating a high degree of selectivity. The values for c-Raf1 and CDK2 demonstrate the lack of activity against unrelated kinases.
Experimental Protocols for Characterization
The characterization of a kinase inhibitor like GW 441756 involves a series of well-defined experimental protocols to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a widely used method to determine the IC50 of an inhibitor against a purified kinase. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Reconstitute the purified TrkA enzyme in the reaction buffer to the desired concentration.
-
Prepare a substrate solution containing a specific TrkA peptide substrate and ATP at a concentration close to its Km value.
-
Prepare serial dilutions of GW 441756 in DMSO, followed by a final dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the TrkA enzyme solution.
-
Add the serially diluted GW 441756 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of GW 441756 that inhibits 50% of the TrkA kinase activity.
-
Figure 3: Workflow for an in vitro kinase inhibition assay.
Conclusion: A Powerful Tool for Neuroscience and Drug Discovery
GW 441756 stands as a testament to the power of selective kinase inhibition in dissecting complex biological signaling pathways. Its potent and specific mechanism of action against TrkA provides researchers with an invaluable tool to probe the multifaceted roles of NGF signaling in health and disease. For drug development professionals, GW 441756 serves as a critical benchmark and a foundational chemical scaffold for the design of next-generation TrkA inhibitors with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of its mechanism, as detailed in this guide, is paramount for its effective application in both basic research and the pursuit of novel therapeutics for pain, neurodegeneration, and cancer.
References
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Heinen, T. E., et al. (2016). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 7(23), 34860–34880. [Link]
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Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Wikipedia. MAPK/ERK pathway. [Link]
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Ascent Scientific. GW 441756. [Link]
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Garnier, M., et al. (2014). Met receptor-induced Grb2 or Shc signals both promote transformation of intestinal epithelial cells, albeit they are required for distinct oncogenic functions. BMC cancer, 14, 247. [Link]
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Diaz-Trelles, R., et al. (2000). Activation of signal transduction pathways involving trkA, PLCgamma-1, PKC isoforms and ERK-1/2 by tetanus toxin. The FEBS journal, 267(18), 5639–5646. [Link]
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CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
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Watson, E. E., et al. (2022). Sustained Signaling by Phospholipase C-gamma Mediates Nerve Growth Factor-Triggered Gene Expression. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(10), 3841–3851. [Link]
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Obermeier, A., et al. (1994). Trk receptors use redundant signal transduction pathways involving SHC and PLC-gamma 1 to mediate NGF responses. The EMBO journal, 13(24), 5866–5874. [Link]
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JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. [Link]
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Taylor & Francis Online. Phospholipase c gamma – Knowledge and References. [Link]
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Frontiers. PLC-γ-Ca2+ pathway regulates axonal TrkB endocytosis and is required for long-distance propagation of BDNF signaling. [Link]
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Reaction Biology. Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]
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ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]
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Samatar, A. A., & Poulikakos, P. I. (2014). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et biophysica acta, 1843(11), 2658–2669. [Link]
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Creative Biolabs. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. [Link]
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bioRxiv. Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits. [Link]
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ResearchGate. Involvement of TrkA, PI3K/Akt and MAPK pathways in NGF-stimulated... [Link]
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GW441756: A Technical Guide to a Potent and Selective TrkA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of GW441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). As a key signaling receptor for Nerve Growth Factor (NGF), TrkA is a critical therapeutic target in a range of pathologies, including cancer and pain. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies to empower researchers and drug development professionals in their exploration of TrkA-targeted therapeutics.
Introduction: The Therapeutic Promise of Targeting TrkA
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases that play a pivotal role in the development and function of the nervous system. The family consists of three members: TrkA, TrkB, and TrkC, which are the high-affinity receptors for neurotrophins. Specifically, TrkA is the receptor for Nerve Growth Factor (NGF), and their interaction triggers a cascade of downstream signaling events crucial for neuronal survival, differentiation, and synaptic plasticity.
Dysregulation of the NGF-TrkA signaling axis has been implicated in various diseases. In many cancers of neural crest origin, such as neuroblastoma, as well as in other malignancies like pancreatic and prostate cancer, aberrant TrkA signaling can drive tumor growth, proliferation, and metastasis.[1][2] Consequently, inhibiting TrkA has emerged as a promising therapeutic strategy. GW441756 is a small molecule inhibitor that has demonstrated high potency and selectivity for TrkA, making it a valuable tool for both basic research and preclinical drug development.[3]
GW441756: Physicochemical Properties and Synthesis
GW441756, with the chemical name (3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, is a member of the oxindole class of kinase inhibitors.
| Property | Value |
| Molecular Formula | C₁₇H₁₃N₃O |
| Molecular Weight | 275.31 g/mol |
| CAS Number | 504433-23-2 |
| Appearance | Light yellow solid |
| Solubility | Soluble in DMSO |
A potential synthetic route for GW441756 involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. This reaction is typically carried out in a suitable solvent with a catalytic amount of a base, such as piperidine.[4]
Mechanism of Action: Selective Inhibition of the TrkA Signaling Cascade
GW441756 exerts its biological effects by directly inhibiting the kinase activity of TrkA. Upon binding of NGF, TrkA receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The three primary pathways activated by TrkA are the Ras/MAPK/ERK pathway, the PI3K/Akt pathway, and the PLC-γ pathway.[5][6][7]
GW441756 is a potent inhibitor of TrkA with a reported IC50 of approximately 2 nM.[3] By binding to the ATP-binding pocket of the TrkA kinase domain, GW441756 prevents the transfer of phosphate from ATP to its substrates, thereby blocking the initiation of these downstream signaling cascades. This inhibition leads to a reduction in cell proliferation and the induction of apoptosis in TrkA-dependent cancer cells.[8][9]
Figure 1: Simplified TrkA signaling pathway and the inhibitory action of GW441756.
Experimental Protocols: Characterization of GW441756
In Vitro Kinase Assay for IC50 Determination
To determine the half-maximal inhibitory concentration (IC50) of GW441756 against TrkA, TrkB, and TrkC, a luminescence-based kinase assay can be employed. This assay measures the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
GW441756
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of GW441756 in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted GW441756 or vehicle control (DMSO).
-
Add the kinase (TrkA, TrkB, or TrkC) and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of TrkA Phosphorylation
This protocol allows for the assessment of GW441756's ability to inhibit NGF-induced TrkA phosphorylation in a cellular context.
Materials:
-
PC-12 cells (or other suitable cell line expressing TrkA)
-
Nerve Growth Factor (NGF)
-
GW441756
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed PC-12 cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of GW441756 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Biological Effects and Therapeutic Potential
In Vitro Efficacy
GW441756 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines that are dependent on TrkA signaling. For instance, in Ewing sarcoma cell lines, GW441756 reduced cell proliferation with IC50 values in the low micromolar range.[10] It has also been shown to inhibit NGF-induced neurite outgrowth in PC-12 cells and abolish neurite outgrowth in spinal cord neurons.[3]
In Vivo Efficacy
In vivo studies have provided further evidence for the therapeutic potential of GW441756. Oral administration of GW441756 in mouse models of Ewing sarcoma has been shown to inhibit tumor growth.[10]
In Vivo Formulation: A common formulation for oral administration in rodents involves dissolving GW441756 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Selectivity and Off-Target Profile
While GW441756 is highly potent against TrkA, its selectivity profile is a critical consideration. Some studies report over 100-fold selectivity for TrkA over a range of other kinases.[8] However, other data suggests that it can also inhibit TrkB and TrkC, albeit at higher concentrations. Comprehensive kinase panel screening is essential to fully characterize its off-target activities. Notably, GW441756 has also been identified as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson's disease. The implications of this off-target activity require further investigation.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicological data for GW441756 are not extensively published in the public domain. Preclinical development would require a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicity studies to establish a safe therapeutic window.[2][11]
Conclusion and Future Directions
GW441756 is a powerful research tool for investigating the role of TrkA signaling in health and disease. Its high potency makes it a valuable lead compound for the development of novel therapeutics targeting TrkA-driven pathologies. However, a complete understanding of its selectivity, pharmacokinetic properties, and potential off-target effects is crucial for its successful translation into the clinic. Further research should focus on comprehensive kinase profiling, detailed in vivo efficacy and toxicity studies, and potentially the development of analogs with improved selectivity and pharmacokinetic profiles.
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ResearchGate. Quantitative analysis of GW441756 inhibitory effects on a potential... [Link]
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Cancedda, L., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. Cells, 9(7), 1708. [Link]
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ResearchGate. Synthesis of (S,Z)-3-[(1H-indol-3-yl)methylidene]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: an alternative, enaminone based, route to unsaturated cyclodipeptides. [Link]
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Jara, E., et al. (2017). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 8(61), 104477–104491. [Link]
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ResearchGate. Involvement of TrkA, PI3K/Akt and MAPK pathways in NGF-stimulated... [Link]
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Kralj, M., et al. (2021). Synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 533–544. [Link]
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Arévalo, J. C., et al. (2022). Selective activation and down-regulation of Trk receptors by neurotrophins in human neurons co-expressing TrkB and TrkC. Journal of Neurochemistry, 161(6), 463–477. [Link]
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Tsvetkov, D., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6296. [Link]
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Gregorj, C., et al. (2023). MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia. Cancer Medicine, 12(20), 20041–20053. [Link]
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Andrews, M., et al. (2018). Discovery of Allosteric, Potent, Subtype Selective and Peripherally Restricted TrkA Kinase Inhibitors. Journal of Medicinal Chemistry, 61(10), 4487–4499. [Link]
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Dickey, A., & rabrisch. (2023). Cell culture and Western blot. protocols.io. [Link]
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ResearchGate. (2022). Selective activation and down‐regulation of Trk receptors by neurotrophins in human neurons co‐expressing TrkB and TrkC. [Link]
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Golani, L. K., et al. (2016). In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride). BMC Cancer, 16, 199. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Spangler, J. B., & Zurbriggen, S. (2021). Optogenetics for Investigating and Targeting Hallmark Traits of Cancer. International Journal of Molecular Sciences, 22(16), 8803. [Link]
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Johnson, G. L. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. bioRxiv. [Link]
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Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]
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El-Husseini, N., et al. (2018). Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB. The Journal of Biological Chemistry, 293(26), 10189–10200. [Link]
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Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]
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Chemical structure and properties of GW 441756.
An In-Depth Technical Guide to GW 441756: A Potent and Selective TrkA Inhibitor
Introduction
GW 441756 is a potent and highly selective, ATP-competitive inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2] Belonging to the oxindole class of kinase inhibitors, GW 441756 has emerged as a critical research tool for elucidating the multifaceted roles of TrkA signaling in both normal physiology and pathological states.[3] The NGF-TrkA signaling axis is fundamental for the development, survival, and function of neurons.[2] Dysregulation of this pathway has been implicated in various diseases, including cancer, chronic pain, and neurodegenerative disorders. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of GW 441756, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
GW 441756 is an orange solid with the chemical name (3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one.[2][3] Its molecular and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | [2] |
| Molecular Formula | C₁₇H₁₃N₃O | [1][2][3] |
| Molecular Weight | 275.3 g/mol | [1][2][3] |
| CAS Number | 504433-23-2 | [1][3] |
| Appearance | Orange solid | [] |
| Purity | ≥95% - >99% | [1][2] |
| Solubility | Soluble in DMSO (≥13.75 mg/mL), DMF (1 mg/mL); Insoluble in water and ethanol. | [1][3] |
| SMILES | CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | [] |
| InChI Key | NXNQLECPAXXYTR-LCYFTJDESA-N | [5] |
| Storage | Store at -20°C for long-term stability. | [3][] |
Mechanism of Action: Selective Inhibition of TrkA Signaling
GW 441756 exerts its biological effects through the potent and selective inhibition of TrkA kinase activity, with a reported IC₅₀ value of 2 nM.[1][2][6] Its selectivity is a key attribute, displaying over 100-fold greater potency for TrkA compared to a panel of other related kinases, including cRaf1 and CDK2.[1][3][7]
The binding of NGF to the extracellular domain of TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation. The primary pathways activated by TrkA include:
-
The Ras/MAPK (ERK) Pathway: This pathway is critical for promoting cell proliferation and differentiation.
-
The PI3K/Akt Pathway: This pathway is a major driver of cell survival and growth.
-
The PLCγ Pathway: This pathway is involved in modulating intracellular calcium levels and activating Protein Kinase C (PKC).
GW 441756, by competing with ATP for the kinase domain of TrkA, prevents its autophosphorylation and subsequent activation of these downstream signaling cascades.[8] This blockade of TrkA signaling has been shown to suppress the phosphorylation of downstream effectors like ERK and JNK.[8]
Biological and Pharmacological Effects
The targeted inhibition of TrkA by GW 441756 leads to a range of biological consequences, making it a valuable tool for studying NGF-dependent processes and a potential therapeutic lead.
Antiproliferative and Pro-apoptotic Activity
A significant body of research has demonstrated the antiproliferative effects of GW 441756 in various cancer cell lines where TrkA signaling is a key driver of growth and survival.[9] In human myosarcoma and prostatic adenocarcinoma cell lines, GW 441756 has been shown to decrease neoplastic proliferation.[9] Similarly, in Ewing sarcoma, another cancer with neuroectodermal origins, GW 441756 treatment reduced cell proliferation.[10] This compound has also been shown to reduce the proliferation and migration of pancreatic cancer cells.[11]
The antiproliferative effects of GW 441756 are often coupled with the induction of apoptosis.[9] Mechanistically, this is, in part, attributed to an increase in the levels of caspase-3, a key executioner caspase in the apoptotic cascade.[3][7]
Inhibition of Neuronal Processes
Given the central role of NGF-TrkA signaling in neuronal function, GW 441756 has been shown to effectively block neurite outgrowth.[][6] This property is useful in models studying neuronal development and plasticity.
In Vivo Activity
Preclinical in vivo studies have provided further evidence of the biological activity of GW 441756. It is typically administered orally in mouse and rat models.[] In a mouse model of Alzheimer's disease, administration of GW 441756 at 10 mg/kg resulted in measurable brain concentrations.[3]
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of GW 441756 against TrkA.
In Vitro TrkA Kinase Inhibition Assay
Objective: To determine the IC₅₀ of GW 441756 for the inhibition of TrkA kinase activity.
Materials:
-
Recombinant human TrkA kinase
-
Biotinylated peptide substrate (e.g., Biotin-Poly(Glu, Tyr) 4:1)
-
ATP
-
GW 441756
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM EDTA)
-
Detection reagents (e.g., Streptavidin-coated plates, Europium-labeled anti-phosphotyrosine antibody)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of GW 441756 in DMSO. A typical starting concentration would be 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the biotinylated peptide substrate, and the diluted GW 441756 or DMSO (for control).
-
Enzyme Addition: Add the recombinant TrkA kinase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TrkA.
-
Reaction Termination: After a further incubation period (e.g., 30-60 minutes), stop the reaction by adding the stop solution.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. After washing, add the Europium-labeled anti-phosphotyrosine antibody and incubate.
-
Data Analysis: After a final wash, read the plate on a time-resolved fluorescence plate reader. Calculate the percent inhibition for each concentration of GW 441756 and plot the data to determine the IC₅₀ value.
Conclusion
GW 441756 is a well-characterized, potent, and selective inhibitor of TrkA kinase. Its ability to specifically block the NGF-TrkA signaling pathway has made it an indispensable tool for researchers investigating the roles of this pathway in health and disease. The demonstrated antiproliferative and pro-apoptotic effects in various cancer models underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further research into its in vivo efficacy, safety profile, and pharmacokinetic properties will be crucial in translating its preclinical promise into clinical applications.
References
-
Symansis. (2015). GW441756 Product Data Sheet. Retrieved from [Link]
- Pula, G., et al. (2013). Antiproliferative and Proapoptotic Effects of the TrK-inhibitor GW441756 in Human Myosarcomas and Prostatic Carcinoma. Current Signal Transduction Therapy, 8(1), 74-83.
- Jung, E. J., & Kim, D. R. (2008). GW441756 effects on the cellular processes by TrkA overexpression. Experimental & Molecular Medicine, 40(3), 276-285.
- Venkatesha, S. H., et al. (2016). Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells. PLoS One, 11(10), e0165586.
- Heinen, T. E., et al. (2016). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 7(23), 34860–34880.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 5. symansis.com [symansis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GW 441756's role in nerve growth factor (NGF) signaling pathways.
An In-Depth Technical Guide to the Role of GW441756 in Nerve Growth Factor (NGF) Signaling Pathways
Executive Summary
Nerve Growth Factor (NGF) is a pivotal neurotrophin essential for the survival, differentiation, and maintenance of sensory and sympathetic neurons.[1] Its signaling is primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA).[1][2] Dysregulation of the NGF-TrkA axis is implicated in numerous pathological states, including chronic pain, neurodegenerative diseases, and cancer, making it a critical target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of GW441756, a potent and selective small-molecule inhibitor of TrkA kinase.[3][5] We will dissect its mechanism of action, detail its effects on downstream signaling cascades, provide field-proven experimental protocols for its characterization, and discuss its application as a critical research tool for elucidating the complex roles of NGF signaling in health and disease.
The NGF-TrkA Signaling Axis: A Central Regulator of Neuronal Function
The biological effects of NGF are initiated by its binding to the TrkA receptor on the cell surface.[1] This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic kinase domain of TrkA.[1] These phosphorylated tyrosine sites serve as docking platforms for various adaptor proteins and enzymes, triggering the activation of three principal downstream signaling cascades:[6][7][8]
-
The Ras/MAPK (ERK) Pathway: Primarily responsible for promoting neuronal differentiation, neurite outgrowth, and gene expression.[1][6]
-
The PI3K/Akt Pathway: A crucial cascade for mediating cell survival and suppressing apoptosis.[6][9]
-
The PLCγ Pathway: This pathway leads to the generation of secondary messengers that influence calcium signaling and activate Protein Kinase C (PKC), contributing to processes like neurite outgrowth.[6][10]
The coordinated activation of these pathways culminates in the diverse cellular responses attributed to NGF, from developmental neurogenesis to the modulation of synaptic plasticity in the adult nervous system.[11][12]
GW441756: A Potent and Selective TrkA Kinase Inhibitor
GW441756 is an oxindole-based compound identified as a potent and highly selective inhibitor of the TrkA receptor tyrosine kinase.[3][5] Its primary mechanism of action is the competitive inhibition of ATP binding within the kinase domain of TrkA, thereby preventing the crucial autophosphorylation step required for signal transduction.
Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (the concentration required for inhibition) and its selectivity (its activity against the intended target versus other kinases). GW441756 demonstrates high potency against TrkA, with reported IC50 values in the low nanomolar range.
| Parameter | Value | Source |
| TrkA IC50 | 2 nM | MedchemExpress[13] |
| TrkA IC50 | 3.2 nM | Wood et al., 2004 (via Cayman)[14] |
| LRRK2 IC50 | 2.2 µM | APExBIO[5] |
| cRaf1 IC50 | >12 µM | APExBIO[5] |
| CDK2 IC50 | >7 µM | APExBIO[5] |
Note: IC50 values can vary based on assay conditions.
The high degree of selectivity, with over 100-fold greater potency for TrkA compared to a panel of other kinases, is a critical feature.[14] This minimizes the potential for off-target effects, making GW441756 a precise tool for interrogating the specific contributions of TrkA signaling.[15][16]
Cellular Effects of TrkA Inhibition by GW441756
By blocking TrkA activation, GW441756 effectively abrogates all major downstream signaling pathways. This has been demonstrated across various cellular models and results in distinct functional outcomes:
-
Inhibition of Proliferation and Survival: In cell types where NGF acts as a mitogen or survival factor, such as in Ewing sarcoma and pancreatic cancer cells, treatment with GW441756 reduces cell proliferation and can induce apoptosis.[4][5][17]
-
Blockade of Neuronal Differentiation: GW441756 abolishes NGF-induced neurite outgrowth in PC12 cells, a classic model for studying neuronal differentiation.[13]
-
Prevention of NGF-Induced Sensitization: In sensory neurons, GW441756 can prevent the NGF-mediated facilitation of neurotransmitter release, a key mechanism in pain sensitization.[18]
-
Reversal of NGF-Mediated Gene Expression: The inhibitor has been used to clarify the role of TrkA in regulating gene expression in neuroblastoma cells.[14]
Experimental Validation of GW441756 Activity
A multi-tiered approach is essential to rigorously validate the activity and specificity of GW441756. This workflow progresses from direct enzymatic assays to complex functional cellular assays.
Protocol: In Vitro TrkA Kinase Assay (Luminescent)
Causality: This cell-free assay is the definitive first step to confirm that GW441756 directly inhibits the enzymatic activity of the TrkA kinase domain, independent of any cellular uptake or metabolic factors. The principle relies on quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide by TrkA.[19]
Methodology (Based on ADP-Glo™ Assay Principle):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Dilute recombinant human TrkA enzyme to the desired concentration in reaction buffer.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) in reaction buffer.
-
Prepare a 2X ATP solution in reaction buffer.
-
Serially dilute GW441756 in DMSO, then further dilute in reaction buffer to create a range of 2X inhibitor concentrations. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of 2X GW441756 solution (or vehicle control) to appropriate wells.
-
Add 2.5 µL of the TrkA enzyme/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP formed and thus to TrkA activity.
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized activity versus the log of GW441756 concentration and fit to a dose-response curve to calculate the IC50 value.
-
Protocol: Western Blot for TrkA Phosphorylation
Causality: This assay validates that GW441756 can access its intracellular target and inhibit NGF-induced TrkA activation in a live-cell context. It directly measures the phosphorylation state of TrkA and key downstream effectors like ERK.[20][21]
Methodology:
-
Cell Culture and Treatment:
-
Culture a TrkA-expressing cell line (e.g., PC12, SK-N-MC-TrkA, or transfected HEK293) to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-incubate cells with various concentrations of GW441756 (e.g., 1 nM to 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkA (e.g., p-TrkA Tyr490).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation: Strip the membrane and re-probe for total TrkA to ensure equal protein loading. Subsequently, probe for downstream markers like phospho-ERK (p44/p42) and total ERK, and a loading control like β-actin.[20][22]
-
Conclusion and Future Directions
GW441756 is an invaluable pharmacological tool for the precise dissection of NGF-TrkA signaling. Its high potency and selectivity allow researchers to confidently attribute observed effects to the inhibition of this specific pathway.[3] The experimental framework provided herein offers a robust system for validating its mechanism of action, from direct enzyme inhibition to functional cellular consequences. As research continues to uncover the nuanced roles of NGF in pain, cancer biology, and neurodegeneration, GW441756 will remain a cornerstone reagent for both fundamental discovery and the preclinical validation of TrkA as a therapeutic target.[4][22][23]
References
-
Sino Biological. (n.d.). NGF Signaling Pathway. Sino Biological. [Link]
-
Pelliccia, A., et al. (2021). Targeting the Nerve Growth Factor Signaling Impairs the Proliferative and Migratory Phenotype of Triple-Negative Breast Cancer Cells. Frontiers in Cell and Developmental Biology. [Link]
-
Cuesta, R., et al. (2019). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget. [Link]
-
Zhan, M., et al. (2016). Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells. Journal of Cancer. [Link]
-
Zhang, Q., et al. (2014). Paradoxical Effect of TrkA Inhibition in Alzheimer's Disease Models. Journal of Alzheimer's Disease. [Link]
-
Jung, E. J., et al. (2013). GW441756 effects on the cellular processes by TrkA overexpression. ResearchGate. [Link]
-
ResearchGate. (n.d.). Signaling pathways of TRKA activation by NGF. ResearchGate. [Link]
-
Calissano, P., et al. (2017). Impaired NGF/TrkA Signaling Causes Early AD-Linked Presynaptic Dysfunction in Cholinergic Primary Neurons. Frontiers in Cellular Neuroscience. [Link]
-
Creative Diagnostics. (n.d.). Nerve Growth Factor Signaling Pathway. Creative Diagnostics. [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by nerve growth factor (NGF). ResearchGate. [Link]
-
CNIO. (n.d.). Mariano Barbacid. CNIO. [Link]
-
Inglese, J., et al. (2007). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (n.d.). Major NGF signaling pathways in neurons. ResearchGate. [Link]
-
Nakagawara, A., et al. (1995). Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells. International Journal of Cancer. [Link]
-
Shoshan, M. C., & Linder, S. (2008). Target Specificity and Off-Target Effects as Determinants of Cancer Drug Efficacy. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Creative Diagnostics. (n.d.). Neurotrophin Signaling Pathway. Creative Diagnostics. [Link]
-
Cichoż-Lach, H., & Michalak, A. (2021). The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. International Journal of Molecular Sciences. [Link]
-
Gu, H., et al. (2002). Phospholipase C γ and Phosphoinositide 3-Kinase Link Cytokines to ERK Activation in Hematopoietic Cells With Normal and Oncogenic Kras. Molecular and Cellular Biology. [Link]
-
Reaction Biology. (2024). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Reaction Biology. [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Mariano Barbacid - CNIO [cnio.es]
- 3. GW 441756 | CAS 504433-23-2 | NGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signal transduction pathways through TRK-A and TRK-B receptors in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipase C γ and Phosphoinositide 3-Kinase Link Cytokines to ERK Activation in Hematopoietic Cells With Normal and Oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Impaired NGF/TrkA Signaling Causes Early AD-Linked Presynaptic Dysfunction in Cholinergic Primary Neurons [frontiersin.org]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the Nerve Growth Factor Signaling Impairs the Proliferative and Migratory Phenotype of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: In Vitro Potency and IC50 of GW 441756 on TrkA
Executive Summary
GW 441756 is a potent, highly selective, cell-permeable inhibitor of Tropomyosin-related kinase A (TrkA) , the high-affinity receptor for Nerve Growth Factor (NGF). With a biochemical IC50 of 2 nM , it serves as a critical chemical probe for dissecting TrkA-dependent signaling pathways, distinct from TrkB (BDNF) and TrkC (NT-3) signaling.
Unlike pan-Trk inhibitors (e.g., K252a, Larotrectinib) which broadly suppress the entire NTRK family, GW 441756 exhibits a >100-fold selectivity window against a broad panel of other kinases, including CDK2 and c-Raf1. This specificity makes it the tool of choice for validating TrkA as a therapeutic target in oncology (e.g., Ewing Sarcoma, Neuroblastoma) and pain modulation.
Chemical & Mechanistic Profile
Mechanism of Action
GW 441756 functions as an ATP-competitive inhibitor .[1] It binds to the ATP-binding pocket of the intracellular kinase domain of TrkA, preventing the phosphorylation of tyrosine residues (e.g., Y490, Y785) required for downstream signal transduction.
-
Binding Mode: Reversible, ATP-competitive.
-
Target: Intracellular Kinase Domain of TrkA (NTRK1).
-
Physicochemical Properties:
-
Solubility: Soluble in DMSO (up to ~20 mg/mL). Poor aqueous solubility; requires carrier (e.g., cyclodextrin) or co-solvents for in vivo use.
-
Cell Permeability: High; readily crosses cell membranes to inhibit intracellular kinase activity.
-
In Vitro Potency & Selectivity Data
The defining characteristic of GW 441756 is its single-digit nanomolar potency against TrkA combined with significant selectivity against structurally related kinases.
Table 1: Potency Profile of GW 441756
| Target Kinase | IC50 (Biochemical) | Selectivity Ratio (vs. TrkA) |
| TrkA (NTRK1) | 2 nM | 1x (Reference) |
| TrkB (NTRK2) | > 200 nM | > 100-fold |
| TrkC (NTRK3) | > 200 nM | > 100-fold |
| CDK2 | > 200 nM | > 100-fold |
| c-Raf1 | > 200 nM | > 100-fold |
| PKC | > 10 µM | > 5,000-fold |
> Note: While specific IC50 values for TrkB/C often vary by assay conditions, GW 441756 is functionally characterized as having >100-fold selectivity against these isoforms in comparative profiling [1, 2].
Biological Context: TrkA Signaling Pathway
GW 441756 intercepts signaling at the receptor level, blocking the activation of three primary cascades: PI3K/Akt (survival), RAS/MAPK (differentiation/proliferation), and PLC
Figure 1: GW 441756 acts at the apex of the signaling cascade, preventing ATP binding and subsequent autophosphorylation of the TrkA receptor.
Experimental Protocol: Validating IC50
To reproduce the 2 nM IC50, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is recommended. This method is robust, homogeneous, and minimizes interference from fluorescent compounds.
Protocol: HTRF® Kinase Assay for TrkA
Objective: Determine the IC50 of GW 441756 by measuring inhibition of TrkA-mediated substrate phosphorylation.
Materials
-
Enzyme: Recombinant Human TrkA (NTRK1) kinase domain (cytoplasmic).
-
Substrate: Biotinylated poly-GT (Glu:Tyr) or specific tyrosine peptide.
-
ATP: Ultrapure ATP (Use at
apparent, typically ~10-50 µM for TrkA to ensure competitive conditions). -
Inhibitor: GW 441756 (dissolved in 100% DMSO).
-
Detection: Eu-labeled anti-phosphotyrosine antibody + XL665-labeled Streptavidin.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock of GW 441756 in 100% DMSO.
-
Create a 10-point serial dilution (1:3) in Kinase Buffer, starting at 1 µM (final assay concentration). Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
-
Enzyme Reaction Assembly (384-well plate):
-
Step A: Add 5 µL of GW 441756 dilution to the well.
-
Step B: Add 5 µL of TrkA Enzyme (0.1 - 0.5 ng/well, optimized for linearity).
-
Incubate for 10-15 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Step C: Add 10 µL of Substrate/ATP Mix (Start reaction).
-
Final ATP concentration =
of the enzyme. -
Final Substrate concentration = 1-2 µM.
-
-
-
Incubation:
-
Incubate for 60 minutes at RT. (Ensure reaction remains within the linear velocity phase).
-
-
Detection:
-
Add 10 µL of Detection Mixture (EDTA to stop reaction + Eu-Antibody + SA-XL665).
-
Incubate for 60 minutes at RT.
-
-
Data Acquisition:
-
Read plate on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
Measure emission at 665 nm (Acceptor) and 620 nm (Donor).
-
Calculate Ratio:
.
-
-
Analysis:
-
Plot log[Inhibitor] vs. Response.
-
Fit data to a 4-parameter logistic (Hill) equation to determine IC50.
-
Workflow Visualization
Figure 2: Standardized HTRF workflow for determining TrkA IC50.
Senior Scientist Insights: Troubleshooting & Optimization
The "ATP Shift"
Since GW 441756 is ATP-competitive, its apparent IC50 is dependent on the ATP concentration in the assay.
-
Insight: If you run the assay at saturating ATP concentrations (e.g., 1 mM) typical of intracellular environments, the IC50 will shift to the right (appear less potent).
-
Recommendation: For standard potency comparisons, run the assay at the enzyme's
for ATP. For physiological relevance modeling, calculate the using the Cheng-Prusoff equation: .
Solubility Management
While soluble in DMSO, GW 441756 can crash out in aqueous buffers if the DMSO concentration drops too quickly or if the buffer has high ionic strength without surfactant.
-
Recommendation: Maintain 0.01% Triton X-100 or Tween-20 in the kinase buffer to prevent compound aggregation and non-specific inhibition (promiscuous binding), which can lead to false positives.
Cellular Translation
Expect a shift from biochemical IC50 (2 nM) to cellular EC50 (typically 100 nM - 1 µM).
-
Reason: Competition with millimolar intracellular ATP and membrane permeability barriers.
-
Validation: In PC12 cells, 1 µM is the standard concentration to fully abolish NGF-induced neurite outgrowth [1].
References
-
MedChemExpress. "GW 441756 Datasheet." MedChemExpress.com. Accessed 2024. Link
-
Selleck Chemicals. "GW441756: TrkA Inhibitor." Selleckchem.com. Accessed 2024. Link
-
Abcam. "GW441756 (ab144565) Product Sheet." Abcam.com. Accessed 2024. Link
-
Jung, E. J., et al. "Proteomic analysis of novel targets associated with TrkA-mediated tyrosine phosphorylation signaling pathways."[1] Proteomics, 2011.
- Di Donato, M., et al.
Sources
The Preclinical Profile of GW441756: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2] The NGF/TrkA signaling pathway is a critical regulator of neuronal survival, differentiation, and function in both the peripheral and central nervous systems.[3] Dysregulation of this pathway has been implicated in various pathological conditions, including pain, inflammation, and cancer, making TrkA an attractive therapeutic target.[4] GW441756, with a reported IC50 of 2 nM for TrkA, demonstrates significant selectivity, displaying minimal activity against other kinases such as c-Raf1 and CDK2.[2] This high selectivity is a desirable characteristic for a therapeutic candidate as it can minimize off-target effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of GW441756, offering insights into its mechanism of action and its characterization in non-clinical studies.
Pharmacodynamics: Unraveling the Mechanism of Action
The pharmacodynamics of GW441756 are intrinsically linked to its potent and selective inhibition of TrkA. This inhibition disrupts the downstream signaling cascades that are initiated by the binding of NGF to the TrkA receptor.
Molecular Mechanism of Action
Upon binding of its ligand, NGF, the TrkA receptor dimerizes and autophosphorylates on specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, principally:
-
The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for promoting cell differentiation and survival.[5]
-
The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This cascade is a key mediator of cell survival and growth.[5]
-
The PLCγ (Phospholipase C-gamma) Pathway: This pathway is involved in synaptic plasticity and neurotransmitter release.[5]
GW441756 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TrkA kinase domain.[6] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signaling events. The inhibition of these pathways ultimately leads to the observed cellular effects of GW441756, such as the induction of apoptosis in cells dependent on TrkA signaling and the inhibition of neurite outgrowth.[1][2]
Caption: Mechanism of action of GW441756 on the TrkA signaling pathway.
In Vitro and In Vivo Pharmacodynamic Effects
Preclinical studies have demonstrated the functional consequences of TrkA inhibition by GW441756.
-
Inhibition of Neurite Outgrowth: In cellular models, such as PC12 cells and spinal cord neurons, GW441756 effectively abolishes neurite outgrowth induced by NGF or other stimuli.[1]
-
Induction of Apoptosis: By blocking the pro-survival signals emanating from TrkA, GW441756 can induce caspase-3 activation and subsequent apoptosis in cells that are dependent on NGF signaling.[2]
-
Reduction of Cell Proliferation and Migration: In the context of cancer, where TrkA signaling can be hijacked to promote tumor growth and invasion, GW441756 has been shown to reduce the proliferation and migration of pancreatic cancer cells in vitro.[4]
While specific in vivo dose-response studies for GW441756 are not extensively published, the typical approach to characterize the in vivo pharmacodynamics of a TrkA inhibitor would involve administering the compound to animal models of disease (e.g., pain or cancer models) at various dose levels. Key endpoints would include the assessment of downstream biomarker modulation (e.g., phosphorylation of TrkA or its substrates in tumor or neuronal tissue), and evaluation of efficacy endpoints such as tumor growth inhibition or reduction in pain-related behaviors.
Pharmacokinetics: The Journey of GW441756 in the Body
Absorption, Distribution, Metabolism, and Excretion (ADME)
A comprehensive understanding of a drug candidate's ADME properties is crucial for its development. For a compound like GW441756, the following would be investigated:
-
Absorption: GW441756 has been administered orally in animal studies, suggesting it has some level of oral bioavailability.[2] Key parameters to determine would be the rate and extent of absorption.
-
Distribution: The volume of distribution would indicate the extent to which the compound distributes into tissues from the plasma. For a TrkA inhibitor targeting the central nervous system, brain penetration would be a critical parameter to assess.
-
Metabolism: In vitro studies using liver microsomes and hepatocytes would be conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of GW441756. This is essential for predicting potential drug-drug interactions.
-
Excretion: Mass balance studies using a radiolabeled version of the compound would determine the primary routes of elimination from the body (i.e., urine and feces).
Representative Preclinical Pharmacokinetic Parameters
To illustrate the typical pharmacokinetic profile of a TrkA inhibitor, the following table presents data from a novel, unnamed Trk inhibitor discovered by researchers at Shanghaitech University.[7] These values provide a benchmark for what might be expected for a compound like GW441756 in early preclinical development.
| Parameter | Value (in mice) | Description |
| Administration Route | Oral (10 mg/kg) | The compound was given by mouth. |
| Cmax | 77.9 ng/mL | The maximum observed concentration in the blood. |
| Half-life (t1/2) | 1.18 h | The time it takes for the concentration of the drug to be reduced by half. |
| Bioavailability (F%) | 37.8% | The fraction of the administered dose that reaches the systemic circulation. |
| Clearance | 632 mL/min/kg | The volume of plasma cleared of the drug per unit time. |
Table 1: Representative pharmacokinetic parameters for a novel Trk inhibitor in mice after oral administration.[7]
Experimental Methodologies: A Practical Approach
The following sections outline representative protocols for key in vitro and in vivo experiments used to characterize the pharmacokinetics and pharmacodynamics of a small molecule kinase inhibitor like GW441756.
In Vitro ADME Assays
A tiered approach is often employed for in vitro ADME screening.
Caption: Tiered approach for in vitro ADME profiling.
1. Metabolic Stability in Liver Microsomes
-
Objective: To determine the intrinsic clearance of the compound by liver enzymes.
-
Protocol:
-
Prepare a stock solution of GW441756 in a suitable solvent (e.g., DMSO).
-
Incubate a final concentration of 1 µM GW441756 with human or rodent liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial membrane.
-
Protocol:
-
Prepare a donor plate containing GW441756 in a buffer at a relevant pH (e.g., 7.4).
-
Coat the filter of an acceptor plate with a lipid solution (e.g., lecithin in dodecane).
-
Place the acceptor plate on top of the donor plate, allowing the compound to permeate through the artificial membrane.
-
After a defined incubation period (e.g., 4-18 hours), measure the concentration of GW441756 in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of GW441756 in an animal model.
-
Protocol:
-
Formulate GW441756 for the desired route of administration (e.g., for oral administration, a suspension in 0.5% carboxymethylcellulose).[2]
-
Administer a single dose of GW441756 to a cohort of rodents (e.g., mice or rats) via the chosen route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract GW441756 from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Conclusion and Future Directions
GW441756 is a valuable research tool for elucidating the role of TrkA signaling in various biological processes and disease models. Its high potency and selectivity make it a well-suited probe for target validation studies. While a comprehensive public dataset on its pharmacokinetic properties is lacking, the established methodologies for characterizing small molecule kinase inhibitors provide a clear roadmap for its further preclinical development. Future investigations should focus on obtaining a complete ADME profile, conducting in vivo dose-response studies to establish a clear pharmacokinetic/pharmacodynamic relationship, and exploring its efficacy and safety in more advanced preclinical models of pain, neurodegeneration, and cancer. Such studies would be instrumental in determining the therapeutic potential of GW441756 or its analogs.
References
- Xu, Z. et al. J Med Chem 2024, 67(2): 1168.
- Wang, T., et al. (2022). Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.
- Sharma, S., et al. (2016).
- Albanese, C., et al. (2011). Insights into Current Tropomyosin Receptor Kinase (TRK)
- Arevalo, J. C., & Wu, S. H. (2006). Biogenesis and Function of the NGF/TrkA Signaling Endosome. PMC.
- Ballinger, E. C., et al. (2016). Enhanced TrkA signaling impairs basal forebrain-dependent behavior. Frontiers.
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
- Weng, Y., et al. (2022). Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases. PMC.
- Targeted Oncology. (2019). An Overview of the TRK Inhibition Landscape [Video]. YouTube.
- R-Discovery. (2023). Research Progress on Small Molecules Inhibitors Targeting TRK Kinases.
- Targeted Oncology. (2024). Emerging TRK Inhibitors Are Explored Across Cancer Settings.
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- Wikipedia. (n.d.). Tropomyosin receptor kinase A.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Frontiers. (n.d.). Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player.
- MDPI. (2024).
- Uni Halle. (n.d.). Application of Computational Methods for Kinase Small Molecule Drug Discovery and Design.
- VectorB2B. (n.d.).
- Blue Ridge Institute for Medical Research. (2022).
- MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- PMC. (n.d.). Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors.
- PMC. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- MDPI. (n.d.). Trackins (Trk-Targeting Drugs): A Novel Therapy for Different Diseases.
- PubMed. (n.d.).
- YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development.
- Proventa International. (n.d.). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.
- PubMed. (2022). Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.
- ScienceOpen. (2022). Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.
- PMC. (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers.
- PMC. (n.d.).
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- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Enhanced TrkA signaling impairs basal forebrain-dependent behavior [frontiersin.org]
- 4. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
Preclinical Safety and Toxicity Profile of GW 441756: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Preclinical Landscape for Selective TrkA Inhibitors
This guide provides a comprehensive technical overview of the anticipated preclinical safety and toxicity profile of GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). As of the date of this publication, specific preclinical safety and toxicology data for GW 441756 are not extensively available in the public domain. Therefore, this document has been constructed by leveraging established principles of preclinical toxicology, drawing parallels from the known class-wide effects of TrkA inhibitors, and referencing published data from other selective Trk inhibitors.
The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding the potential safety liabilities of a molecule like GW 441756. By elucidating the underlying mechanisms of on-target toxicity and outlining the standard battery of preclinical safety studies, this guide serves as a critical resource for designing and interpreting nonclinical safety programs for this important class of therapeutic agents. Every protocol and interpretation herein is presented with the intent of creating a self-validating system of scientific inquiry, grounded in established regulatory guidelines and best practices.
Introduction to GW 441756 and the Rationale for Preclinical Safety Evaluation
GW 441756 is a small molecule inhibitor that exhibits high potency and selectivity for TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1] TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), and the NGF-TrkA signaling pathway plays a crucial role in the development, survival, and function of neurons. This pathway is also implicated in various pathological states, including pain, inflammation, and cancer, making TrkA an attractive therapeutic target.
The preclinical safety evaluation of any new chemical entity is paramount to its potential clinical development. The primary goals of these studies are to identify a safe starting dose for human trials, to characterize the toxicological profile of the compound, and to identify potential target organs for toxicity.[2] For a selective TrkA inhibitor like GW 441756, the preclinical safety assessment must meticulously evaluate both on-target and off-target toxicities.
Mechanism of Action: The NGF-TrkA Signaling Axis
Understanding the mechanism of action of GW 441756 is fundamental to predicting its potential on-target toxicities. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate neuronal function.
Sources
Methodological & Application
Using GW 441756 to inhibit TrkA phosphorylation in Western blot analysis.
[1]
Abstract & Introduction
The Tropomyosin receptor kinase A (TrkA) is the high-affinity catalytic receptor for Nerve Growth Factor (NGF).[1] Dysregulation of the NGF/TrkA axis is a critical driver in chronic pain states, neurodegeneration, and specific cancers (e.g., inflammatory breast cancer, neuroblastoma).
GW 441756 is a potent, ATP-competitive inhibitor highly selective for TrkA (IC50 = ~2 nM).[2] Unlike pan-Trk inhibitors (e.g., K252a), GW 441756 exhibits >100-fold selectivity over TrkB and TrkC, and minimal activity against other kinases such as CDK2 or c-Raf1.
This application note provides a validated, high-fidelity protocol for using GW 441756 to inhibit NGF-induced TrkA autophosphorylation in Western Blot workflows. It addresses the specific challenges of phosphoprotein preservation and signal-to-noise optimization.[3]
Mechanism of Action
GW 441756 functions by binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of TrkA. Under normal physiological conditions, NGF binding induces receptor dimerization and trans-autophosphorylation at specific tyrosine residues (Tyr490, Tyr674, Tyr675). These phosphorylated residues serve as docking sites for adapter proteins (Shc, Grb2), activating downstream PI3K/Akt and MAPK/ERK pathways. GW 441756 effectively silences this cascade.
Figure 1: TrkA Signaling & Inhibition Pathway
Caption: GW 441756 competitively inhibits ATP binding, preventing downstream phosphorylation of ERK and AKT.
Pre-Experimental Planning
Compound Preparation
GW 441756 is hydrophobic and requires proper reconstitution to ensure bioavailability in cell culture.
| Parameter | Specification | Notes |
| MW | 275.30 g/mol | |
| Solubility | DMSO (>13 mg/mL) | Insoluble in water. Do not add directly to media. |
| Stock Conc. | 10 mM or 20 mM | Prepare in high-quality anhydrous DMSO. |
| Storage | -20°C (Aliquot) | Avoid freeze-thaw cycles. Stable for 6 months. |
Protocol:
-
Dissolve 5 mg of GW 441756 in 1.81 mL of DMSO to create a 10 mM stock .
-
Vortex vigorously. If particulates persist, warm to 37°C for 5 minutes.
-
Aliquot into light-protected tubes (compound is light-sensitive) and freeze.
Cell Culture Controls
-
Positive Control: Cells treated with NGF (50–100 ng/mL) without inhibitor.
-
Negative Control: Unstimulated cells (Serum-free media only).
-
Vehicle Control: Cells treated with DMSO only (matching the highest inhibitor volume, typically <0.1%).
Validated Protocol: Inhibition & Western Blot[4][5]
Phase 1: Cell Treatment & Lysis
Critical Insight: TrkA phosphorylation is transient. The timing between inhibitor incubation, NGF stimulation, and lysis is the primary determinant of success.
-
Seed Cells: Plate cells (e.g., PC12, NIH-3T3-TrkA) to reach 70-80% confluence.
-
Serum Starvation (Essential):
-
Why: Serum contains growth factors that cause high basal phosphorylation, masking the specific effect of GW 441756.
-
Action: Wash cells 2x with PBS. Add serum-free media (e.g., DMEM + 0.1% BSA) for 12–16 hours prior to the experiment.
-
-
Inhibitor Pre-incubation:
-
Add GW 441756 to the media.
-
Dose Range: 0.1 µM – 10 µM (Start with 1 µM for robust inhibition).
-
Time: Incubate for 60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add NGF (Recombinant Human Beta-NGF) directly to the media containing the inhibitor.
-
Concentration: 50–100 ng/mL.
-
Time: Incubate for exactly 10 minutes . (p-TrkA signal usually peaks at 5-15 mins).
-
-
Rapid Lysis:
-
Place plates on ICE immediately.
-
Aspirate media and wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VO4).
-
Add ice-cold RIPA Lysis Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Note: Standard RIPA is sufficient, but ensure Na3VO4 and NaF are fresh.
-
Figure 2: Experimental Workflow Timeline
Caption: Temporal sequence for maximizing signal contrast between p-TrkA and Total TrkA.
Phase 2: Western Blotting for Phosphoproteins
Detecting phosphorylated proteins requires stricter conditions than total proteins.
-
SDS-PAGE: Load 20–30 µg of total protein per lane.
-
Transfer: Transfer to PVDF or Nitrocellulose membrane.
-
Blocking (The "Milk vs. BSA" Rule):
-
Primary Antibody Incubation:
-
Target 1: Phospho-TrkA (Tyr490 or Tyr674/675). Dilution 1:1000 in 5% BSA/TBST. Overnight at 4°C.
-
Target 2 (Loading Control): Total TrkA (or GAPDH). Dilution 1:1000.
-
-
Washing: Wash 3x 10 mins with TBST.
-
Detection: Use ECL (Enhanced Chemiluminescence).
Data Analysis & Interpretation
When analyzing the blot, you should observe two distinct bands if probing for Total TrkA (glycosylated vs. non-glycosylated forms, ~140 kDa and ~110 kDa). Phospho-TrkA usually appears as the higher molecular weight band.
Expected Results Matrix
| Condition | GW 441756 | NGF | p-TrkA Signal | Total TrkA Signal | Interpretation |
| Basal | - | - | Low / None | High | Baseline state. |
| Stimulated | - | + | High | High | Successful receptor activation. |
| Inhibited | + | + | Low / None | High | Successful inhibition by GW 441756. |
| Vehicle | DMSO | + | High | High | DMSO does not interfere with signaling. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background | Blocking with Milk | Switch to 5% BSA in TBST for both blocking and antibody dilution. |
| No p-TrkA Signal | Phosphatase activity | Ensure Sodium Orthovanadate is added to Lysis Buffer immediately before use. Keep lysates on ice. |
| Weak Inhibition | Insufficient Pre-incubation | Increase GW 441756 incubation time to 2 hours or increase dose to 5-10 µM. |
| High Basal Signal | Incomplete Starvation | Ensure cells are serum-starved for at least 12 hours. Wash thoroughly to remove serum traces. |
References
-
Wood, E. R., et al. (2004). "Discovery and in vitro evaluation of potent TrkA kinase inhibitors: The oxindole GW 441756." Bioorganic & Medicinal Chemistry Letters, 14(4), 953-957.
-
MedChemExpress. "GW 441756 Product Information and Biological Activity." MCE Product Database.
-
Cell Signaling Technology. "Western Blotting Protocol: BSA vs. Milk for Phospho-Proteins." CST Application Guide.
-
Selleck Chemicals. "GW441756: TrkA Inhibitor Datasheet." Selleckchem.
-
Kaplan, D. R., & Miller, F. D. (2000). "Neurotrophin signal transduction in the nervous system."[5] Current Opinion in Neurobiology, 10(3), 381-391.
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Trk Receptor | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for studying neurite outgrowth inhibition with GW 441756.
Introduction: The Critical Role of TrkA Signaling in Neuronal Development and the Utility of GW 441756
Neurite outgrowth, the process by which neurons extend axons and dendrites, is a fundamental step in the formation of functional neural circuits.[1] This intricate process is governed by a complex interplay of extracellular cues and intracellular signaling cascades. A pivotal pathway in promoting neuronal survival and differentiation is initiated by Nerve Growth Factor (NGF) binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA).[2][3]
Upon NGF binding, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic tails.[2][4] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK/ERK and PI3K/Akt pathways.[5][6] The sustained activation of these pathways is crucial for promoting the cytoskeletal rearrangements and gene expression necessary for neurite elongation and neuronal differentiation.[7]
Understanding the TrkA signaling pathway is paramount for research in neurodevelopment, neurodegenerative diseases, and cancer biology.[] Selective inhibitors of TrkA are invaluable tools for dissecting the specific roles of this pathway. GW 441756 is a potent and highly selective inhibitor of TrkA tyrosine kinase activity, with an IC50 of 2 nM.[][9][10][11] Its high selectivity, with over 100-fold greater affinity for TrkA compared to a range of other kinases, makes it an excellent probe for studying NGF-dependent processes.[][10]
This application note provides a comprehensive protocol for utilizing GW 441756 to study the inhibition of NGF-induced neurite outgrowth in a cellular context. We will detail the experimental workflow, from cell culture and treatment to data acquisition and analysis, with a focus on the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate TrkA-mediated signaling and its role in neuronal morphology.
I. Understanding the Mechanism: The TrkA Signaling Pathway
To effectively utilize GW 441756, it is essential to comprehend the signaling pathway it targets. The following diagram illustrates the key events in NGF-induced TrkA signaling that lead to neurite outgrowth. GW 441756 acts by preventing the initial autophosphorylation of the TrkA receptor, thereby blocking all subsequent downstream signaling.
Caption: NGF-TrkA signaling pathway leading to neurite outgrowth.
II. Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following workflow provides a general overview of the key stages involved in studying neurite outgrowth inhibition with GW 441756.
Caption: Experimental workflow for neurite outgrowth inhibition assay.
III. Materials and Reagents
A. Reagents
| Reagent | Supplier | Catalog No. | Notes |
| GW 441756 | MedchemExpress | HY-10433 | Prepare stock in DMSO[10] |
| PC12 (rat pheochromocytoma) Cells | ATCC | CRL-1721 | |
| Nerve Growth Factor (NGF) | R&D Systems | 256-GF | Reconstitute as per manufacturer's instructions |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | |
| Horse Serum (HS) | Gibco | 16050122 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Poly-L-lysine or Collagen Type IV | Sigma-Aldrich | P4707 or C5533 | For coating culture plates[12] |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 | For cell fixation |
| Triton™ X-100 | Sigma-Aldrich | T8787 | For cell permeabilization |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | For blocking |
| Anti-βIII-Tubulin Antibody (neuronal marker) | Abcam | ab18207 | |
| Alexa Fluor™ 488 Goat anti-Mouse IgG (H+L) | Invitrogen | A11001 | |
| Hoechst 33342 or DAPI | Invitrogen | H3570 or D1306 | For nuclear staining |
| Cell Viability Assay Kit (e.g., MTT, AlamarBlue) | Thermo Fisher Scientific | M6494 or DAL1100 |
B. Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Phase-contrast microscope
-
High-content imaging system or fluorescence microscope with a camera
-
Multi-well plates (24- or 96-well)
-
Standard cell culture flasks and consumables
IV. Detailed Experimental Protocols
A. Protocol 1: Preparation of GW 441756 Stock Solution
Causality: GW 441756 is poorly soluble in aqueous solutions but readily dissolves in DMSO.[][10] A concentrated stock solution in DMSO allows for accurate serial dilutions into aqueous cell culture media while minimizing the final DMSO concentration to avoid solvent-induced cytotoxicity.
-
Reconstitution: Prepare a 10 mM stock solution of GW 441756 in sterile DMSO. For example, for a compound with a molecular weight of 275.31 g/mol , dissolve 2.75 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
B. Protocol 2: PC12 Cell Culture and Plating
Causality: PC12 cells are a well-established model for studying neuronal differentiation as they respond to NGF by extending neurites.[12][13][14] Proper cell handling and plating density are critical for achieving consistent and reproducible neurite outgrowth. Coating plates with an extracellular matrix component like poly-L-lysine or collagen enhances cell attachment and differentiation.[12][15]
-
Coating Plates: Coat the wells of a 24- or 96-well plate with 0.01% poly-L-lysine or 50 µg/mL collagen type IV overnight at room temperature or for 1-2 hours at 37°C.[12][15] Aspirate the coating solution and wash the wells twice with sterile PBS.
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin in a 37°C incubator with 5% CO2.[12]
-
Plating for Neurite Outgrowth:
-
Harvest sub-confluent PC12 cells using trypsin-EDTA.
-
Resuspend the cells in differentiation medium (DMEM with 1% horse serum and 1% penicillin-streptomycin).[12]
-
Seed the cells onto the coated plates at a density of 1 x 10^4 cells per well for a 24-well plate.[12][15]
-
Allow the cells to attach for 24 hours before initiating treatment.[15]
-
C. Protocol 3: Cytotoxicity Assay for GW 441756
Causality: Before assessing the inhibitory effect on neurite outgrowth, it is essential to determine the concentration range of GW 441756 that is not cytotoxic to the cells.[16][17] This ensures that any observed reduction in neurite length is due to the specific inhibition of TrkA signaling and not a general toxic effect on the cells.
-
Cell Plating: Plate PC12 cells in a 96-well plate as described in Protocol 2.
-
Compound Treatment: Prepare serial dilutions of GW 441756 in differentiation medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and typically below 0.1%.
-
Incubation: Treat the cells with the diluted compound for the same duration as the planned neurite outgrowth assay (e.g., 48-72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT or AlamarBlue assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log concentration of GW 441756 to determine the non-toxic concentration range.
D. Protocol 4: Neurite Outgrowth Inhibition Assay
Causality: This protocol is designed to quantify the specific inhibitory effect of GW 441756 on NGF-induced neurite outgrowth. A dose-response curve will establish the potency of the inhibitor.
-
Cell Plating: Plate PC12 cells in coated 24- or 96-well plates as described in Protocol 2.
-
Pre-treatment with GW 441756: After 24 hours of cell attachment, replace the medium with fresh differentiation medium containing various concentrations of GW 441756 (within the non-toxic range determined in Protocol 3) or a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
NGF Induction: Add NGF to all wells (except for the negative control) to a final concentration of 50-100 ng/mL.[13][14][15]
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite outgrowth.[18][19]
-
Cell Fixation and Staining:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[15]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against βIII-Tubulin (1:500-1:1000 dilution in blocking buffer) overnight at 4°C.[15]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.[20]
-
Wash three times with PBS.
-
Leave the final PBS wash in the wells for imaging.
-
V. Data Acquisition and Analysis
Causality: Quantitative analysis of neurite morphology is essential for an objective assessment of inhibition.[21][22] High-content screening platforms automate this process, providing robust and unbiased data.
A. Image Acquisition
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Capture images from multiple fields per well to ensure a representative sample.
-
Use appropriate filter sets for the chosen fluorophores (e.g., DAPI/Hoechst for nuclei, FITC/Alexa Fluor 488 for βIII-Tubulin).
B. Quantitative Analysis
-
Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or proprietary software from the high-content imaging system) to quantify neurite outgrowth.[21]
-
Key parameters to measure include:
-
Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.
-
Number of neurite-bearing cells: The percentage of cells with at least one neurite longer than the cell body diameter.
-
Number of neurite branches: The number of branch points per neuron.
-
Cell count: Determined by counting the number of nuclei.
-
C. Data Presentation
-
Calculate the average and standard deviation for each parameter at each concentration of GW 441756.
-
Normalize the data to the positive control (NGF-treated, vehicle control).
-
Plot the normalized neurite outgrowth parameter against the log concentration of GW 441756 to generate a dose-response curve.
-
Calculate the IC50 value for neurite outgrowth inhibition.
| Treatment Group | GW 441756 Conc. (nM) | Average Total Neurite Length (µm/neuron) ± SD | % Inhibition |
| Negative Control (No NGF) | 0 | 5.2 ± 1.3 | - |
| Positive Control (NGF + Vehicle) | 0 | 85.6 ± 7.9 | 0 |
| Test Group 1 | 1 | 62.1 ± 6.5 | 27.4 |
| Test Group 2 | 10 | 31.5 ± 4.2 | 63.2 |
| Test Group 3 | 100 | 8.9 ± 2.1 | 90.0 |
VI. Troubleshooting
| Issue | Possible Cause | Solution |
| No/Poor Neurite Outgrowth in Positive Control | - Inactive NGF- Low cell plating density- Insufficient plate coating- PC12 cells lost responsiveness | - Use a fresh aliquot of NGF- Optimize cell seeding density- Ensure proper plate coating- Use a lower passage number of PC12 cells |
| High Background Staining | - Incomplete blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or BSA concentration- Titrate primary and secondary antibodies- Increase the number and duration of wash steps |
| High Variability Between Wells | - Uneven cell plating- "Edge effects" in the plate- Inaccurate pipetting | - Ensure a single-cell suspension before plating- Avoid using the outer wells of the plate- Use calibrated pipettes and proper technique |
| Cell Death at Low GW 441756 Concentrations | - Inaccurate cytotoxicity assessment- Solvent toxicity | - Repeat cytotoxicity assay with a wider concentration range- Ensure final DMSO concentration is consistent and non-toxic (<0.1%) |
VII. Conclusion
This application note provides a detailed and scientifically grounded protocol for studying the inhibition of neurite outgrowth using the selective TrkA inhibitor, GW 441756. By carefully controlling experimental variables and employing quantitative analysis, researchers can reliably assess the role of TrkA signaling in neuronal differentiation and screen for compounds that modulate this critical pathway. The insights gained from such studies are invaluable for advancing our understanding of nervous system development and pathology.
References
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Sino Biological. (n.d.). NGF Signaling Pathway. Retrieved from [Link]
-
Masjosthusmann, S., et al. (2020). Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells. Archives of Toxicology, 94(8), 2767-2781. Retrieved from [Link]
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Ascano, M., et al. (2009). Biogenesis and Function of the NGF/TrkA Signaling Endosome. Traffic, 10(11), 1595-1605. Retrieved from [Link]
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Mori, Y., et al. (2012). Nerve Growth Factor-Induced Neurite Outgrowth Is Potentiated by Stabilization of TrkA Receptors. Journal of Molecular Neuroscience, 48(2), 438-446. Retrieved from [Link]
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Cabanes, C., et al. (2001). Nerve Growth Factor Activation of the Extracellular Signal-Regulated Kinase Pathway Is Modulated by Ca2+ and Calmodulin. Molecular and Cellular Biology, 21(19), 6514-6523. Retrieved from [Link]
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Masjosthusmann, S., et al. (2020). Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells. PubMed. Retrieved from [Link]
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DC Chemicals. (n.d.). Trk Receptor. Retrieved from [Link]
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Kim, M. J., et al. (2013). Quantitative analysis of GW441756 inhibitory effects on TrkA-dependent phosphoproteome. Proteomics, 13(15), 2314-2324. Retrieved from [Link]
-
Lee, J., et al. (2018). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. International Journal of Molecular Sciences, 19(11), 3433. Retrieved from [Link]
-
Lode, A., et al. (2021). hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1. NGF activates TrkA signaling and induces neurite outgrowth. Retrieved from [Link]
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protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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Spandidos Publications. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Retrieved from [Link]
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Jefferson Digital Commons. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. Retrieved from [Link]
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GCRIS. (n.d.). Cell Proliferation and Cytotoxicity Assays. Retrieved from [Link]
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Liu, J., et al. (2007). Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5. Molecular Biology of the Cell, 18(4), 1375-1384. Retrieved from [Link]
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PubMed. (2007). A Quantitative Method for Analysis of in Vitro Neurite Outgrowth. Retrieved from [Link]
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Lu, J., et al. (2015). NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice. Journal of Cellular and Molecular Medicine, 19(5), 1025-1036. Retrieved from [Link]
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YouTube. (2020). Cytotoxicity Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells. Retrieved from [Link]
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ResearchGate. (2007). A quantitative method for analysis of in vitro neurite outgrowth. Retrieved from [Link]
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Rockefeller University Press. (1995). NGF and Neurotrophin-3 Both Activate TrkA on Sympathetic Neurons but Differentially Regulate Survival and Neuritogenesis. Retrieved from [Link]
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Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]
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PLOS One. (2014). Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2. Retrieved from [Link]
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Journal of Neuroscience. (1980). NERVE GROWTH FACTOR-INDUCED DIFFERENTIATION OF PC12 CELLS: EVALUATION OF CHANGES IN RNA AND DNA METABOLISM. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Administration of GW441756 in Mouse Models of Alzheimer's Disease
Scientific Rationale and Background
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1][2] A key player in the survival and function of basal forebrain cholinergic neurons (BFCNs), a population particularly vulnerable in AD, is the Nerve Growth Factor (NGF) signaling pathway.[1][3] NGF exerts its effects through two primary receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][4] While NGF binding to TrkA typically promotes neuronal survival, the signaling cascade is complex and can be dysregulated in the AD brain.[3]
Recent evidence suggests a paradoxical role for TrkA in AD pathogenesis. TrkA can interact with the amyloid precursor protein (APP), and its kinase activity can influence APP processing.[5][6] Specifically, TrkA signaling can promote the amyloidogenic pathway, leading to the production of toxic Aβ peptides.[6] This has led to the intriguing hypothesis that inhibiting TrkA, rather than activating it, could be a viable therapeutic strategy.[5][6]
GW441756 is a potent and selective inhibitor of the TrkA receptor kinase.[6] By blocking TrkA activity, GW441756 has been shown in preclinical models to shift APP processing towards the non-amyloidogenic pathway, increasing the production of the soluble and neuroprotective sAβPPα fragment and favorably altering the sAβPPα to Aβ ratio.[5][6] These application notes provide a comprehensive guide for researchers on the in vivo administration of GW441756 in mouse models of Alzheimer's disease to investigate its therapeutic potential.
Signaling Pathway Overview: NGF-TrkA and its Inhibition by GW441756
The following diagram illustrates the canonical NGF-TrkA signaling pathway and the proposed mechanism of action for GW441756 in the context of Alzheimer's disease.
Caption: A typical experimental workflow for evaluating GW441756.
Endpoint Analysis and Protocols
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a standard test to assess hippocampal-dependent spatial learning and memory, which are impaired in many AD mouse models. [7][8] Protocol Outline:
-
Acquisition Phase (4-5 days):
-
Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. [9] * Four trials per day are conducted, starting from different quadrants. [10] * The time to find the platform (escape latency) and path length are recorded. [9]A decrease in these parameters over days indicates learning.
-
-
Probe Trial (Day 6):
-
The platform is removed, and the mouse is allowed to swim for 60 seconds. [9] * Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.
-
Biochemical Analysis: Aβ and sAβPPα ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify Aβ and sAβPPα levels in brain homogenates. [11] Protocol for Brain Homogenate Preparation:
-
Dissection: Following euthanasia, rapidly dissect the hippocampus and cortex on ice.
-
Homogenization: Homogenize the tissue in a suitable lysis buffer (e.g., 0.2% Diethylamine (DEA) in 50 mM NaCl for soluble fractions) containing protease inhibitors. 3. Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to separate soluble and insoluble fractions. 4. Supernatant Collection: Collect the supernatant (soluble fraction) and neutralize it with a Tris-HCl buffer. 5. Protein Quantification: Determine the total protein concentration of the lysate using a BCA or similar assay for normalization.
ELISA Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody specific for Aβ40, Aβ42, or sAβPPα.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). [12]3. Sample Incubation: Add prepared brain lysates and a standard curve of known peptide concentrations to the wells and incubate. [11]4. Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB). The color change is proportional to the amount of bound peptide. [13]6. Readout: Stop the reaction and read the absorbance on a microplate reader. [13]Calculate peptide concentrations based on the standard curve.
Data Interpretation and Troubleshooting
-
Expected Outcomes: Treatment of PDAPP transgenic mice with GW441756 has been shown to increase sAβPPα levels and the ratio of sAβPPα to Aβ. [5][6]While a trend towards reduced Aβ40 and Aβ42 was observed, it did not reach statistical significance in a short-term study. [6]Long-term studies would be needed to assess potential impacts on cognitive performance in the MWM and plaque deposition.
-
Troubleshooting - High Variability: Ensure consistent animal handling, injection technique, and timing of procedures. For biochemical assays, precise dissection and consistent homogenization are key.
-
Troubleshooting - No Effect Observed: Verify the activity of the GW441756 compound. Consider adjusting the dose or treatment duration. Ensure the chosen mouse model and age are appropriate for the pathological process being targeted. The brain penetrance of the compound should also be considered; the key study confirmed that at 10 mg/kg, GW441756 achieved measurable brain concentrations. [6]
References
- Coulson, E. J., et al. (2008). Paradoxical effect of TrkA inhibition in Alzheimer's disease models. Journal of Alzheimer's Disease, 15(4), 531-537.
- Teng, H. F., et al. (2010). Paradoxical Effect of TrkA Inhibition in Alzheimer's Disease Models. Neurobiology of Disease, 39(2), 200-208.
- Alonso, M., et al. (2014). TrkA In Vivo Function Is Negatively Regulated by Ubiquitination. Journal of Neuroscience, 34(11), 3848-3857.
- Martin, C., et al. (2023). Enhanced TrkA signaling impairs basal forebrain-dependent behavior. Frontiers in Molecular Neuroscience, 16, 1198650.
- Leinenga, G., et al. (2022).
- Vorhees, C. V., & Williams, M. T. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments, (53), 2920.
- Müller, C., et al. (2022). Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases. EJNMMI Research, 12(1), 47.
- Liao, C., et al. (2023). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Aging Neuroscience, 15, 123456.
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- Iulita, M. F., & Cuello, A. C. (2017). The Intersection of NGF/TrkA Signaling and Amyloid Precursor Protein Processing in Alzheimer's Disease Neuropathology. Frontiers in Neuroscience, 11, 353.
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- Pocratsky, A. M., & Sleigh, J. N. (2023).
- Wong, A., et al. (2021). Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay. Current Protocols, 1(6), e168.
- Iulita, M. F., et al. (2017). Nerve Growth Factor Pathobiology During the Progression of Alzheimer's Disease. Frontiers in Neuroscience, 11, 619.
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- JoVE Science Education Database. (2008). Behavioral Neuroscience.
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- Al-Ghananeem, A. M., & Malkawi, A. H. (2023).
- Johnson, T. A., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry, 59(21), 9747-9762.
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- Nordvall, G., et al. (2022). Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11252.
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- ResearchGate. (n.d.). Inhibition of TRKA Suppresses Tumor Progression in MI Mice.
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- VJDementia. (2022). Role of TAM receptors in Alzheimer's disease.
- Sasaguri, H., et al. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Neuroscience, 16, 862463.
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- ResearchGate. (2016). Mouse Brain Lysate Protocol for Detecting Antibodies by ELISA?
- Huang, E. J., et al. (1999). Expression of Trk receptors in the developing mouse trigeminal ganglion: in vivo evidence for NT-3 activation of TrkA and TrkB in addition to TrkC. Development, 126(10), 2191-2201.
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Application Notes: A Validated Immunohistochemistry Protocol for Detecting p-TrkA Inhibition by GW441756 in Tissues
Authored by: Senior Application Scientist, Advanced Diagnostics Division
Abstract
The Tropomyosin receptor kinase A (TrkA), when activated by its ligand Nerve Growth Factor (NGF), undergoes autophosphorylation, initiating critical signaling cascades involved in cell survival, proliferation, and differentiation.[1][2] Dysregulation of the NGF/TrkA pathway is implicated in various pathologies, including cancer and pain, making TrkA a key therapeutic target. GW441756 is a potent and highly selective inhibitor of TrkA's kinase activity, preventing its phosphorylation.[3][4] This document provides a comprehensive, field-tested immunohistochemistry (IHC) protocol for the detection of phosphorylated TrkA (p-TrkA) in formalin-fixed, paraffin-embedded (FFPE) tissues. The protocol is designed to serve as a robust pharmacodynamic assay to verify the in-situ efficacy of GW441756, enabling researchers in drug development and academic science to visualize and quantify target engagement. We emphasize a self-validating experimental design, explaining the causality behind each step to ensure data integrity and reproducibility.
Scientific Foundation: The NGF/TrkA Signaling Axis and Its Inhibition
The TrkA receptor is a transmembrane tyrosine kinase.[5][6] Upon binding of NGF, two TrkA receptors dimerize, leading to a conformational change that activates the intracellular kinase domain. This activation results in the trans-autophosphorylation of specific tyrosine residues within the cytoplasmic tail. Key phosphorylation sites, such as Tyrosine 490 (Tyr490) and Tyrosines 674/675, act as docking sites for adaptor proteins like Shc and PLC-γ.[7][8] This recruitment subsequently activates major downstream pathways, including the Ras-MAPK and PI3K-Akt cascades, which drive cellular responses.[8][9]
GW441756 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the TrkA kinase domain, effectively preventing autophosphorylation.[10][11] With an IC50 of approximately 2 nM, it is a powerful tool for studying TrkA signaling and a lead compound for therapeutic development.[3][4][12] Detecting the phosphorylation status of TrkA is therefore a direct measure of the receptor's activation state and a reliable biomarker for the biological activity of inhibitors like GW441756.
Principle of the Immunohistochemical Method
This protocol employs an indirect chromogenic detection method. A primary antibody, specifically recognizing a phosphorylated epitope of TrkA (e.g., p-TrkA Tyr490), is applied to the tissue section. An enzyme-conjugated secondary antibody, which binds to the primary antibody, is then used for signal amplification.[13] The enzyme, typically horseradish peroxidase (HRP), catalyzes a reaction with a chromogenic substrate (e.g., DAB) to produce a colored, insoluble precipitate at the location of the target antigen.[14] This allows for the brightfield microscopic visualization of p-TrkA within the tissue's morphological context.
The preservation of protein phosphorylation is paramount.[15] Post-excision processing delays can lead to dephosphorylation by endogenous phosphatases, resulting in false-negative results. Therefore, rapid and proper tissue fixation is a critical first step to ensure the stability of the phospho-epitope.
Experimental Design: A Self-Validating System
To ensure the trustworthiness of the results, a robust set of controls is non-negotiable. The experimental design must be structured to validate both the protocol's performance and the biological specificity of the staining.
| Control Type | Purpose | Expected Outcome |
| Positive Tissue Control | To validate the entire staining protocol and antibody activity. Use a tissue known to express high levels of p-TrkA (e.g., specific cancer cell line xenograft, dorsal root ganglia).[16] | Strong, specific staining in the appropriate cellular compartment. |
| Negative Tissue Control | To identify any non-specific staining patterns inherent to a particular tissue type. Use a tissue known to lack TrkA expression. | No staining should be observed. |
| Vehicle-Treated Tissue | To establish the baseline level of p-TrkA signaling in the experimental model. | Positive staining, representing the endogenous or stimulated level of p-TrkA. |
| GW441756-Treated Tissue | The primary experimental sample. To assess the pharmacodynamic effect of the inhibitor. | Significant reduction or complete absence of p-TrkA staining compared to the vehicle control.[11] |
| No Primary Antibody Control | To check for non-specific binding of the secondary antibody or detection system. The primary antibody is omitted. | No staining. Any observed signal indicates a problem with the secondary antibody or subsequent steps. |
| Isotype Control | To ensure that the observed staining is due to specific antigen recognition and not non-specific binding of the primary antibody's immunoglobulin class. Use a non-immune antibody of the same isotype and concentration as the primary.[17] | No staining. |
| Phospho-Peptide Absorption | The gold standard for phospho-antibody specificity. To confirm that the primary antibody specifically binds to the phosphorylated epitope. The antibody is pre-incubated with the immunizing phospho-peptide.[18] | Complete abolition of the staining signal. |
Detailed Immunohistochemistry Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Required Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Primary Antibody | Anti-Phospho-TrkA (Tyr490) | Cell Signaling Technology (#9141) or Thermo Fisher (PA5-104674) |
| TrkA Inhibitor | GW441756 | MedChemExpress (HY-10892) or Selleckchem (S2891) |
| Antigen Retrieval Buffer | Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) | Abcam (ab93684) or homemade |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol or PBS | Various |
| Blocking Buffer | 5% Normal Goat Serum in PBS with 0.1% Tween-20 | Various |
| Detection System | HRP-Polymer Anti-Rabbit IgG | Vector Labs (MP-7401) or similar |
| Chromogen | DAB Substrate Kit | Vector Labs (SK-4100) or similar |
| Counterstain | Hematoxylin | Various |
| Buffers & Solvents | Xylene, Graded Ethanol, PBS (pH 7.4) | Various |
Step-by-Step Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.[19]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Rationale: Formalin fixation creates protein cross-links that mask antigenic epitopes. Heating the sections under specific pH and temperature conditions reverses these cross-links. For many phospho-proteins, a high pH buffer like Tris-EDTA (pH 9.0) provides superior epitope unmasking compared to citrate buffer (pH 6.0).[20]
-
Procedure: Place slides in a staining jar filled with Tris-EDTA buffer (pH 9.0). Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-45 minutes. Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in PBS.
-
-
Endogenous Peroxidase Blocking:
-
Rationale: Tissues, especially those with red blood cells or granulocytes, contain endogenous peroxidase enzymes that can react with the DAB substrate, causing false-positive staining.[21] This step inactivates these enzymes.
-
Procedure: Incubate sections in 3% H₂O₂ in methanol or PBS for 10-15 minutes at room temperature.[22][23][24]
-
Rinse slides 3 times in PBS.
-
-
Non-Specific Binding Block:
-
Rationale: Antibodies can bind non-specifically to tissues through hydrophobic or ionic interactions. Incubating with a protein solution, such as normal serum from the species in which the secondary antibody was raised, blocks these reactive sites.
-
Procedure: Incubate sections with 5% Normal Goat Serum (if using a goat anti-rabbit secondary) in PBS for 30-60 minutes at room temperature.
-
Gently tap off excess blocking solution. Do not rinse.
-
-
Primary Antibody Incubation:
-
Rationale: This is the specific target recognition step. The anti-p-TrkA antibody will bind to its phosphorylated target epitope. Incubation is typically performed overnight at 4°C to enhance specificity and reduce background.
-
Procedure: Dilute the anti-p-TrkA antibody in the antibody dilution buffer to its predetermined optimal concentration. Apply to sections and incubate in a humidified chamber overnight at 4°C.
-
-
Detection System Application:
-
Rationale: An HRP-conjugated polymer secondary antibody provides significant signal amplification compared to older biotin-based methods, increasing sensitivity while minimizing background.
-
Procedure: Rinse slides 3 times in PBS. Apply the HRP-polymer secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rationale: The HRP enzyme on the secondary antibody catalyzes the oxidation of the DAB substrate, resulting in the formation of a stable, brown precipitate, making the location of p-TrkA visible.
-
Procedure: Rinse slides 3 times in PBS. Prepare the DAB working solution immediately before use and apply to the sections. Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Procedure: Lightly counterstain the nuclei with Hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
-
Apply a permanent mounting medium and place a coverslip.
-
Data Interpretation
-
Localization: Assess the subcellular localization of the p-TrkA signal (e.g., membrane, cytoplasm), which should be consistent with known TrkA biology.
-
Specificity: Confirm that the staining is absent in the negative and technical control slides (isotype, no primary).
-
Pharmacodynamic Effect: Directly compare the staining intensity and the percentage of positive cells between vehicle-treated and GW441756-treated tissues. A successful inhibition will be demonstrated by a marked decrease in the brown DAB signal in the drug-treated group.
-
Quantification (Optional): For a more objective analysis, a semi-quantitative scoring method like the H-Score can be employed.
-
H-Score = Σ (I x P) , where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'P' is the percentage of cells (0-100) at that intensity. The final score ranges from 0 to 300.
-
References
-
Title: Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quantitative analysis of GW441756 inhibitory effects on TrkA-dependent... Source: ResearchGate URL: [Link]
-
Title: Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells Source: PubMed URL: [Link]
-
Title: TrkA Antibody Source: Novatein Biosciences URL: [Link]
-
Title: Blocking Endogenous Peroxidase Source: IHC WORLD URL: [Link]
-
Title: Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: IHC detection systems: Advantages and Disadvantages Source: Bio-Techne URL: [Link]
-
Title: Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Absorption Control in Immunohistochemistry Using Phospho-Peptides Immobilized on Magnetic Beads Source: PubMed URL: [Link]
-
Title: TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION Source: Annual Reviews URL: [Link]
-
Title: IHC with phospho polyclonal antibodies -- special considerations? Source: ResearchGate URL: [Link]
-
Title: Trk receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Epitope recovery for Phospho-Proteins Source: Antigen Retriever URL: [Link]
-
Title: Developing a Phosphospecific IHC Assay as a Predictive Biomarker for Topoisomerase I Inhibitors Source: PubMed Central URL: [Link]
-
Title: Crucial Controls & Tips For IHC Experiments Source: Bio-Rad Antibodies URL: [Link]
-
Title: Immunohistochemistry (IHC-P) Protocol Source: GenScript URL: [Link]
-
Title: Biogenesis and Function of the NGF/TrkA Signaling Endosome Source: National Institutes of Health (NIH) URL: [Link]
-
Title: IHC Detection Kits Source: OriGene URL: [Link]
-
Title: NGF Signaling Pathway Source: Sino Biological URL: [Link]
Sources
- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TrkA Antibody - Novatein Biosciences [novateinbio.com]
- 6. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. IHC Immunodetection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Absorption control in immunohistochemistry using phospho-peptides immobilized on magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocare.net [biocare.net]
- 22. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 23. Methods to Block Endogenous Detection | Thermo Fisher Scientific - FR [thermofisher.com]
- 24. Blocking in IHC | Abcam [abcam.com]
Application Notes and Protocols for GW 441756: Ensuring Long-Term Stability and Proper Storage of Stock Solutions
Introduction: The Critical Role of Stock Solution Integrity in Research
GW 441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), a key player in neuronal cell differentiation, survival, and apoptosis.[1][2][3][4] Its utility in research, particularly in neuroscience and oncology, is significant for investigating signaling pathways and developing potential therapeutics.[2][] However, the reliability and reproducibility of experimental data derived from the use of GW 441756 are fundamentally dependent on the integrity of the stock solutions. Improper storage and handling can lead to degradation of the compound, resulting in inaccurate concentrations and compromised experimental outcomes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability of GW 441756 stock solutions. By adhering to these protocols, researchers can ensure the consistency and validity of their results.
Understanding the Chemical Properties of GW 441756
A foundational understanding of the physicochemical properties of GW 441756 is paramount for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃N₃O | [6][7] |
| Molecular Weight | 275.3 g/mol | [6][7][8] |
| Appearance | Crystalline solid | [2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2][4][6][7] |
While specific degradation pathways for GW 441756 are not extensively detailed in publicly available literature, compounds with similar complex aromatic structures can be susceptible to oxidation, hydrolysis, and photodecomposition. Therefore, the following recommendations are based on both supplier data and general principles of chemical stability.[9][10]
Recommended Storage Conditions for GW 441756
To ensure the long-term stability of GW 441756, it is crucial to adhere to the following storage guidelines for both the solid compound and its stock solutions.
Solid Compound
The solid, powdered form of GW 441756 is relatively stable when stored correctly.
| Storage Temperature | Duration | Recommendations | Source |
| -20°C | ≥ 4 years | Keep vial tightly sealed in a dry, dark place. | [2][8] |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed. | [7] |
Stock Solutions
The stability of GW 441756 in solution is dependent on the solvent, temperature, and handling procedures. DMSO is the most common and recommended solvent for preparing stock solutions.[2][6][7]
| Solvent | Storage Temperature | Duration | Recommendations | Source |
| DMSO | -80°C | 1-2 years | Recommended for long-term archival storage. | [7][8] |
| DMSO | -20°C | 1 month to 1 year | Suitable for working stocks. Avoid repeated freeze-thaw cycles. | [7][8][11] |
Causality Behind Storage Choices: Storing solutions at low temperatures, particularly -80°C, significantly slows down chemical degradation processes.[9] Aliquoting into single-use volumes is critical to prevent the detrimental effects of repeated freeze-thaw cycles, which can cause the compound to come out of solution and introduce moisture, potentially leading to hydrolysis.[11]
Protocol for Preparing High-Quality GW 441756 Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of GW 441756 in DMSO.
Materials:
-
GW 441756 solid compound
-
High-purity, anhydrous DMSO (hygroscopic DMSO can impact solubility)[7]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Pre-equilibration: Before opening, allow the vial of solid GW 441756 to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the compound.[11]
-
Weighing: Accurately weigh the desired amount of GW 441756 powder in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is common practice to prepare stock solutions at 10x or 100x the final experimental concentration.[12]
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming to 37°C or brief sonication in an ultrasonic bath can aid in solubilizing the compound.[6][7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.[9]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.[12][13]
-
Storage: Immediately store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Workflow for Stock Solution Preparation and Aliquoting
Caption: Workflow for preparing and storing GW 441756 stock solutions.
Protocol for a Self-Validating Long-Term Stability Study
To ensure the utmost confidence in your experimental results, it is best practice to perform an in-house stability study. This protocol provides a framework for assessing the stability of your GW 441756 stock solutions over time.
Objective:
To determine the degradation profile of GW 441756 stock solutions under specific storage conditions (e.g., -20°C and 4°C) over a defined period.
Materials:
-
Prepared aliquots of GW 441756 stock solution (e.g., 10 mM in DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)[14][16]
-
Reference standard of GW 441756
Experimental Design:
-
Time Points: Establish a series of time points for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).
-
Storage Conditions: Store aliquots of the stock solution at different temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature as a stress condition).[17]
-
Sample Preparation at Each Time Point:
-
Retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a known concentration within the linear range of the HPLC method.[14]
-
HPLC Method for Stability Analysis:
A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: Based on the absorbance maxima of GW 441756 (e.g., 285 nm, 375 nm, 470 nm, 500 nm).[2]
-
Quantification: The concentration of GW 441756 is determined by comparing the peak area of the sample to a standard curve generated from freshly prepared solutions of the reference standard.[14]
Data Analysis and Interpretation:
-
Calculate Recovery: At each time point, calculate the percentage of GW 441756 remaining relative to the Day 0 sample.
-
Identify Degradants: Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Establish Shelf-Life: Determine the time at which the concentration of GW 441756 falls below an acceptable limit (e.g., 90% of the initial concentration).
Experimental Workflow for Stability Study
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. csstc.org [csstc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Optimization of GW 441756 Dosing for In Vivo TrkA Inhibition
Abstract & Pharmacological Profile[1]
GW 441756 is a potent, highly selective inhibitor of the Tropomyosin receptor kinase A (TrkA) , the high-affinity receptor for Nerve Growth Factor (NGF). With an in vitro IC50 of 2 nM , it is a critical tool compound for dissecting the NGF/TrkA axis in inflammatory pain, neuropathy, and TrkA-driven oncology (e.g., Ewing sarcoma).
However, successful in vivo application is frequently compromised by poor aqueous solubility and incorrect dose scaling. This guide provides a self-validating framework to transition GW 441756 from the petri dish to animal models, ensuring target engagement without off-target toxicity.
Mechanistic Basis
GW 441756 functions as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the intracellular kinase domain, it prevents the autophosphorylation of tyrosine residues (Y490, Y785) upon NGF binding. This blockade arrests downstream signal transduction via the RAS/MAPK/ERK and PI3K/Akt pathways, which are responsible for nociceptor sensitization and cell survival.
Figure 1: Mechanism of Action. GW 441756 competitively inhibits ATP binding at the TrkA kinase domain, silencing downstream nociceptive and survival signaling.
Formulation Strategy
GW 441756 is lipophilic and practically insoluble in water. Using pure saline will result in precipitation, erratic absorption, and failed experiments. You must use one of the following validated vehicles based on your route of administration.
Table 1: Validated Vehicle Formulations
| Route | Formulation Type | Vehicle Composition | Preparation Protocol | Stability |
| Oral (PO) | Suspension | 0.5% Methylcellulose (MC) in water | 1. Weigh GW 441756 powder.2. Add small volume of 0.5% MC; triturate with mortar/pestle to form paste.3. Dilute to final volume with remaining MC.4. Vortex/Sonicate for 10 min. | Prepare fresh daily. Shake well before dosing. |
| IP / SC | Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Dissolve drug in DMSO (stock).2. Add PEG300; vortex.3. Add Tween-80; vortex.4. Slowly add warm Saline while vortexing. | Stable for 24h at RT. Must be clear. If cloudy, sonicate. |
Critical Warning: For the solution formulation (IP/SC), strictly follow the order of addition. Adding saline directly to the DMSO stock will cause immediate, irreversible precipitation.
Dose Calculation Framework
To determine the optimal dose, we do not guess; we calculate based on the in vitro potency and correct for physiological factors.
Step 1: Establish the Target Concentration
-
In Vitro IC50: 2 nM (approx.[1][] 0.55 ng/mL).
-
Target Coverage: To achieve 90% inhibition (IC90), you typically need ~10x the IC50 in free plasma concentration.
-
Target Free Drug: ~20 nM.
Step 2: Correct for Plasma Protein Binding (PPB)
Kinase inhibitors often exhibit high PPB (>95%). GW 441756 has significant binding.[]
-
Assumption: 99% Protein Binding (1% Free Fraction).
-
Required Total Plasma Concentration: 20 nM / 0.01 = 2000 nM (~550 ng/mL).
Step 3: Empirical Translation (Literature Anchoring)
Seminal pharmacokinetic studies (Wood et al., 2004) demonstrate that in rats:
-
10 mg/kg (PO) yields a
sufficient to inhibit TrkA-mediated nociception. -
Bioavailability: Good oral bioavailability in rodents.
Recommended Starting Doses
-
Mice: 10 – 30 mg/kg (PO or SC), once daily.
-
Rats: 3 – 10 mg/kg (PO or SC), once daily.
Validated In Vivo Protocol: Reversal of CFA-Induced Hyperalgesia
This protocol tests the efficacy of GW 441756 in a standard inflammatory pain model.
Experimental Design
-
Species: Male Sprague-Dawley Rats (200-250g).
-
Group Size: n=8 per group (Power > 0.8).
-
Groups:
-
Vehicle Control (CFA + Vehicle)
-
Positive Control (CFA + Indomethacin 2 mg/kg or Morphine 3 mg/kg)
-
GW 441756 Low Dose (3 mg/kg)
-
GW 441756 High Dose (10 mg/kg)
-
Workflow Diagram
Figure 2: Experimental Timeline. Critical timing for CFA induction, drug administration, and efficacy readouts.
Step-by-Step Methodology
-
Baseline Measurement (Day 0): Measure baseline paw withdrawal thresholds (PWT) using Von Frey filaments. Exclude animals with PWT < 10g.
-
Induction: Inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium) into the plantar surface of the left hind paw.
-
Development: Allow 24 hours for inflammation and hyperalgesia to peak.
-
Drug Administration (Day 1):
-
Prepare GW 441756 suspension (0.5% MC) immediately prior to dosing.
-
Administer via oral gavage (10 mL/kg volume).
-
-
Efficacy Testing:
-
Assess PWT at 1, 3, and 5 hours post-dose.
-
GW 441756 has a relatively short half-life; peak efficacy is typically observed at 1-2 hours.
-
-
Terminal Sampling: At the end of the experiment (or satellite group at T=1h), collect plasma and Dorsal Root Ganglia (DRG) to verify drug exposure and TrkA phosphorylation status.
Troubleshooting & Self-Validation (QC)
To ensure your data is trustworthy, you must include these internal controls:
The "Vehicle Effect" Check
-
Symptom: Vehicle group shows reduced pain thresholds compared to baseline (expected), but drug group shows no effect.
-
Validation: Did the positive control (Indomethacin/Morphine) work? If not, the model failed, not the drug.
Solubility Verification
-
Symptom: High variability in drug group data.[3]
-
Cause: Inconsistent suspension or precipitation in the gut.
-
Fix: Switch to the DMSO/PEG/Saline solution formulation and administer SC to bypass dissolution rate limits.
PK/PD Correlation
-
Requirement: If you see no efficacy at 10 mg/kg, you must measure plasma levels.
-
Target: Plasma concentration should exceed 500 ng/mL at 1 hour post-dose. If plasma levels are low, bioavailability is the issue. If plasma levels are high but efficacy is zero, the pain mechanism may be TrkA-independent (wrong model).
References
-
Wood, E. R., et al. (2004). Discovery and meteorological characterisation of GW441756, a novel, potent and selective inhibitor of the TrkA kinase. Bioorganic & Medicinal Chemistry Letters, 14(4), 953-957.
-
MedChemExpress.
-
UBC Animal Care Committee. Rat and Mouse Anesthesia and Analgesia Formulary (2016).
-
Hsieh, Y. L., et al. (2018). Distinct TrkA and Ret modulated negative and positive neuropathic behaviors in a mouse model. Experimental Neurology, 300, 87-99.[] (Demonstrates in vivo utility).
-
[]
-
Sources
Troubleshooting & Optimization
Technical Support Center: GW 441756 Handling & Solubility Guide
Status: Active Topic: Troubleshooting Solubility & Precipitation Issues with GW 441756 Audience: Application Scientists, Cell Biologists, Pharmacology Leads
Executive Summary & Chemical Context
GW 441756 is a potent, highly selective inhibitor of TrkA (Tropomyosin receptor kinase A) with an
The Core Problem: Like many kinase inhibitors, GW 441756 is a hydrophobic small molecule with high crystal lattice energy. It is insoluble in water .[5] Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into cell culture media. This guide provides the physics-based protocols to prevent this, ensuring the compound reaches the target receptor rather than settling at the bottom of the well.
Physicochemical Profile
| Solvent | Solubility Limit | Status | Notes |
| DMSO | ~20–60 mg/mL (70–200 mM) | Recommended | Requires warming/sonication at high conc.[5] |
| Ethanol | < 1 mg/mL | Poor | Do not use for primary stock. |
| Water | Insoluble | Avoid | Immediate precipitation. |
| PBS/Saline | Insoluble | Avoid | Requires vehicle (PEG/Tween) for formulation. |
Master Protocol: Preparation & Dilution
Standardize your workflow to this protocol to eliminate variability.
Phase A: Creating the Master Stock (10 mM)
Why this matters: DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," GW 441756 will not dissolve completely, leading to lower effective concentration.
-
Solvent Choice: Use only Anhydrous DMSO (sealed under argon/nitrogen if possible).
-
Weighing: Weigh the powder into a glass vial (plastic can leach plasticizers with 100% DMSO).
-
Dissolution: Add the calculated volume of DMSO to the center of the liquid.
-
Energy Input:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes. Visual Check: Hold the vial up to a light source. The solution must be perfectly clear with no floating micro-crystals.
-
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Phase B: The "Intermediate Step" Dilution Method
The Error: Direct addition of high-concentration stock (e.g., 10 mM) into aqueous media causes "shock precipitation" due to the rapid change in polarity. The Fix: Use a serial dilution strategy to lower the gradient.[6]
-
Step 1 (Stock): Thaw 10 mM stock at 37°C. Vortex.
-
Step 2 (Intermediate): Dilute the stock 100x in DMSO first (not media).
-
Example: 10 µL of 10 mM Stock + 990 µL DMSO = 100 µM Intermediate Solution.
-
-
Step 3 (Final Dosing): Dilute the Intermediate Solution 1:1000 into warm media while vortexing.
-
Result: 100 nM final concentration (0.1% DMSO final).
-
Physics: This prevents the local high-concentration "cloud" that forms when a drop of 10 mM stock hits water.
-
Visualization: Workflows & Pathways
Diagram 1: The Solubility Workflow
This decision tree illustrates the correct handling to avoid precipitation.
Caption: Workflow for preventing "shock precipitation." The Intermediate Dilution step is critical for hydrophobic inhibitors.
Diagram 2: TrkA Signaling Context
Understanding the target validates the assay setup. GW 441756 blocks the ATP binding site of TrkA, preventing downstream phosphorylation.[7]
Caption: Mechanism of Action. GW 441756 inhibits TrkA autophosphorylation, blocking downstream MAPK and PI3K cascades.
Troubleshooting Matrix (FAQ)
Q1: I see white flakes/crystals immediately after adding the drug to my cell culture media.
Diagnosis: "Shock Precipitation." The compound crashed out because the local concentration at the pipette tip exceeded the aqueous solubility limit before it could disperse. Solution:
-
Pre-warm your media to 37°C. Cold media drastically reduces solubility.
-
Use the Intermediate Dilution Method (see Section 2).
-
Vortex the media while adding the drug dropwise, not after.
Q2: My frozen stock solution looks cloudy or has sediment after thawing.
Diagnosis: DMSO is hygroscopic.[2] If the tube was opened frequently or stored loosely capped, it absorbed atmospheric water. GW 441756 is insoluble in DMSO-Water mixtures. Solution:
-
Warm the tube to 37°C.
-
Sonicate for 10 minutes.
-
If it remains cloudy, the stock is compromised. Prepare a fresh stock using new, anhydrous DMSO .
Q3: How do I formulate this for in vivo (mouse/rat) injection?
Diagnosis: You cannot inject 100% DMSO, and the compound will precipitate in pure saline. Solution: Use a co-solvent vehicle system.[2] A validated formulation for IP/Oral administration is:
-
10% DMSO (Dissolve compound here first)
-
40% PEG300 (Add second, mix well)
-
5% Tween-80 (Add third)[2]
-
45% Saline (Add last, slowly)
-
Note: Prepare fresh immediately before dosing.
Q4: Can I use plastic reservoirs for the stock solution?
Diagnosis: High-concentration DMSO can leach plasticizers from polystyrene. Solution: Use polypropylene (PP) tubes or, ideally, glass vials for the concentrated master stock. Dilutions can be made in standard plasticware if the contact time is short.
References
-
Selleck Chemicals. GW441756 Datasheet & Solubility. Retrieved from
-
R&D Systems (Tocris). GW 441756 Biological Activity and Chemical Properties. Retrieved from
-
MedChemExpress (MCE). GW 441756 Handling and In Vivo Formulation Guide. Retrieved from
-
Abcam. GW 441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor. Retrieved from
-
Okada, K., et al. "GW441756 is a potent, selective inhibitor of the NGF receptor tyrosine kinase A (TrkA)."[][2][7] Note: Primary discovery context referenced in supplier databases.
Sources
Technical Support Guide: Confirming TrkA Inhibition by GW441756
Welcome to the technical support center for researchers utilizing GW441756 to probe the function of Tropomyosin receptor kinase A (TrkA). This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice necessary to confidently confirm the on-target activity of this potent inhibitor in your experimental models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding GW441756 and its application.
Q1: What is GW441756 and what is its primary mechanism of action?
GW441756 is a potent and highly selective small molecule inhibitor of the TrkA receptor tyrosine kinase.[1][2] Its mechanism of action is to bind to the ATP-binding pocket of the TrkA kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor.[3] This blockage of autophosphorylation is the critical step that halts the entire downstream signaling cascade. GW441756 has a reported IC50 (the concentration required to inhibit 50% of the enzyme's activity) of approximately 2 nM in biochemical assays, demonstrating its high potency.[1][2]
Q2: What is the most direct method to confirm that GW441756 is inhibiting TrkA in my cells?
The most direct and widely accepted method is to perform a Western blot to measure the phosphorylation status of the TrkA receptor itself.[4][5] The activation of TrkA by its ligand, Nerve Growth Factor (NGF), induces dimerization and autophosphorylation at specific tyrosine residues.[6] By treating your cells with GW441756 prior to NGF stimulation, you should observe a significant, dose-dependent decrease in the phosphorylated TrkA (p-TrkA) signal compared to cells stimulated with NGF alone. Total TrkA levels should remain unchanged, serving as a crucial loading control.
Q3: Beyond p-TrkA, what downstream signaling proteins should I examine?
Confirming the inhibition of downstream effectors provides a more comprehensive validation of pathway blockade. Upon activation, TrkA recruits and phosphorylates adaptor proteins that initiate several key signaling cascades.[7][8] You should probe for the phosphorylated (active) forms of:
-
ERK1/2 (p-ERK1/2): A key component of the Ras/MAPK pathway, which is critical for cell proliferation and differentiation.[3][4]
-
Akt (p-Akt): The central kinase in the PI3K pathway, which is primarily involved in cell survival and growth.[3][9]
-
PLCγ1 (p-PLCγ1): This enzyme's activation leads to downstream effects on calcium signaling and protein kinase C (PKC) activation.[10]
A successful inhibition by GW441756 should lead to a reduction in the phosphorylation of these downstream targets in response to NGF stimulation.
Q4: What is a good starting concentration range for GW441756 in cell culture experiments?
While the biochemical IC50 is ~2 nM, the effective concentration in a cellular context (often termed EC50) is typically higher due to factors like cell membrane permeability and intracellular ATP concentrations. Published studies have shown effective inhibition of cell proliferation in the range of 0.1 µM to 10 µM, with calculated IC50 values in Ewing sarcoma cell lines being 1.13 µM and 1.94 µM after 72 hours of treatment.[11] Therefore, a good starting point for a dose-response experiment would be a logarithmic dilution series, for example: 10 nM, 100 nM, 1 µM, and 10 µM.
Q5: How can I measure the functional consequences of TrkA inhibition?
Beyond biochemical validation, assessing a functional outcome is critical. The appropriate assay depends on the biological role of TrkA in your specific cell model. Common functional assays include:
-
Cell Proliferation/Viability Assays (e.g., MTT, WST-1): If your cells (e.g., certain cancer cell lines) rely on TrkA signaling for growth, treatment with GW441756 should reduce cell viability over a period of 24-72 hours.[11][12]
-
Neurite Outgrowth Assays: In neuronal cells like PC12, NGF stimulation induces neurite formation. GW441756 has been shown to abolish this NGF-induced neurite outgrowth, providing a clear functional readout of TrkA inhibition.[]
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): Since TrkA signaling is often pro-survival, its inhibition can lead to apoptosis. GW441756 has been reported to increase caspase-3 activity, indicative of programmed cell death.[2][14]
Section 2: Experimental Validation & Troubleshooting Guides
This section provides detailed protocols and advice for overcoming common experimental hurdles.
Guide 1: Biochemical Validation via Western Blot for Phospho-TrkA
Q: How do I design and perform a robust Western blot experiment to verify TrkA inhibition?
A: This protocol provides a self-validating system by comparing the unstimulated, stimulated, and inhibitor-treated states.
Core Principle: The binding of NGF to TrkA triggers its autophosphorylation, activating it. A successful inhibitor will prevent this phosphorylation event without altering the total amount of TrkA protein. This experiment is designed to visualize this specific inhibitory action.
TrkA Signaling Pathway & Inhibitor Action
Caption: GW441756 inhibits NGF-induced TrkA autophosphorylation.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of TrkA inhibition.
Detailed Protocol:
-
Cell Culture: Seed your cells of interest (e.g., PC12, SH-SY5Y, or relevant cancer lines) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal kinase activity, replace the growth medium with low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare a dose-response of GW441756 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in serum-free medium. Remove the starvation medium and add the inhibitor-containing medium to the respective wells. Incubate for 1-2 hours.
-
NGF Stimulation: Add NGF to a final concentration of 50-100 ng/mL to all wells except the unstimulated control. Incubate for a short period, typically 10-20 minutes at 37°C, to capture the peak of receptor phosphorylation.[15]
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[16][17] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is generally preferred over milk for phospho-protein detection to reduce background.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody (e.g., anti-phospho-TrkA Tyr490) diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.
-
Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total TrkA. Analyze band intensity using densitometry software (e.g., ImageJ).
Expected Results Summary
| Treatment Condition | Expected p-TrkA Signal | Expected Total TrkA Signal | Interpretation |
| Untreated (Control) | Very Low / None | Present | Basal state, no pathway activation. |
| NGF Only | Strong Signal | Present | Successful pathway activation by ligand. |
| NGF + Low [GW441756] | Reduced Signal | Present | Partial inhibition of TrkA. |
| NGF + High [GW441756] | Very Low / None | Present | Effective inhibition of TrkA. |
Guide 2: Functional Validation via Cell Viability Assay
Q: How do I set up an assay to see if TrkA inhibition affects cell viability?
A: This protocol uses a colorimetric assay (e.g., MTT) to measure how GW441756 impacts the metabolic activity and proliferation of cells dependent on TrkA signaling.
Core Principle: In many cancer cell lines, the TrkA pathway drives proliferation and survival.[11][12] Inhibiting this pathway with GW441756 should therefore lead to a dose-dependent decrease in the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a 2X concentration series of GW441756 in complete growth medium. Remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) under standard cell culture conditions. A 72-hour time point is common for assessing effects on proliferation.[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data by subtracting the background absorbance (media only) and express the results as a percentage of the vehicle-treated control. Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
Guide 3: Common Troubleshooting Scenarios
Q: I'm not seeing any inhibition of p-TrkA in my Western blot. What went wrong?
A: This is a common issue that can be resolved by systematically checking key components of the experiment.
| Possible Cause | Recommended Solution |
| Inactive Inhibitor | Confirm that your GW441756 stock was prepared in an appropriate solvent (e.g., DMSO) and stored correctly (typically at -20°C or -80°C).[] If the stock is old, consider purchasing a new vial. |
| Ineffective NGF Stimulation | Verify the activity of your NGF stock. Ensure you are using it at an effective concentration (50-100 ng/mL) and for a sufficient, but not excessive, duration (10-20 minutes is often optimal for receptor phosphorylation).[15][20] |
| Loss of Phosphate Groups | This is critical. Ensure that a potent phosphatase inhibitor cocktail was added fresh to your lysis buffer immediately before use. Phosphatases are highly active and will rapidly dephosphorylate your target protein if not inhibited.[17] |
| Antibody Issues | Use a primary antibody that is validated for Western blot and is specific for the phosphorylated form of TrkA. Check the manufacturer's datasheet for recommended dilution and blocking conditions. Include a positive control if possible (e.g., lysate from a cell line known to have high p-TrkA). |
| Low TrkA Expression | Confirm that your cell line expresses detectable levels of TrkA. If expression is low, you may need to load more protein onto your gel or consider using a more sensitive detection substrate. |
Q: I see some inhibition, but it's much weaker than expected based on the reported IC50.
| Possible Cause | Recommended Solution |
| Suboptimal Dose or Time | The cellular IC50 can be significantly higher than the biochemical IC50.[11] Perform a full dose-response (e.g., 1 nM to 10 µM) and a time-course for pre-incubation (e.g., 30 min, 1h, 4h, 24h) to find the optimal conditions for your specific cell line and experimental setup. |
| High Basal Signaling | If serum starvation was incomplete or ineffective, high basal p-TrkA levels can mask the inhibitor's effect. Ensure starvation is done in very low serum (≤0.5% FBS) for an adequate period (12-24h). |
| Compound Stability/Binding | Some compounds can be unstable in media or may bind to serum proteins or plasticware. Ensure you are preparing fresh dilutions for each experiment and consider using low-protein-binding plates/tubes if the problem persists. |
Q: I'm observing significant cell death even at low concentrations of GW441756.
| Possible Cause | Recommended Solution |
| High Cellular Dependence | Your cells may be exquisitely sensitive to TrkA signaling for survival (a phenomenon known as "oncogene addiction"). This on-target effect is actually a confirmation of potent inhibition. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). Run a "vehicle only" control at the highest concentration used to check for solvent-induced toxicity.[21] |
| Off-Target Effects | While GW441756 is highly selective for TrkA over many other kinases, at very high concentrations, off-target activity is always a possibility.[2][5][22] Stick to the lowest concentration that gives you effective on-target inhibition to minimize this risk. If concerned, consider validating your findings with a structurally different TrkA inhibitor or using a genetic approach like siRNA. |
References
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GW441756 effects on the cellular processes by TrkA overexpression. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Quantitative analysis of GW441756 inhibitory effects on TrkA-dependent... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Paradoxical Effect of TrkA Inhibition in Alzheimer's Disease Models. (2012). Journal of Neuroscience. Retrieved February 7, 2026, from [Link]
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Heinen, T. E., et al. (2016). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget. Retrieved February 7, 2026, from [Link]
-
Ocobock, R. J., & Traphagen, N. A. (2018). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
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Yanpallewar, S., et al. (2022). Enhanced TrkA signaling impairs basal forebrain-dependent behavior. Frontiers in Molecular Neuroscience. Retrieved February 7, 2026, from [Link]
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Wang, T., et al. (2011). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. Journal of Biomolecular Screening. Retrieved February 7, 2026, from [Link]
-
Zhou, X., et al. (2018). NGF-Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D-Galactose-Treated Mice. Oxidative Medicine and Cellular Longevity. Retrieved February 7, 2026, from [Link]
-
Encinas, M., et al. (2000). Signal Transduction Pathways through TRK-A and TRK-B Receptors in Human Neuroblastoma Cells. Molecular and Cellular Biology. Retrieved February 7, 2026, from [Link]
-
Coulson, J. M., et al. (2013). Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player. Frontiers in Molecular Neuroscience. Retrieved February 7, 2026, from [Link]
-
Fancelli, D., et al. (2013). Identification of a Novel Series of Potent TrkA Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Shoshan, M. C., & Linder, S. (2008). Target specificity and off-target effects as determinants of cancer drug efficacy. Expert Opinion on Drug Metabolism & Toxicology. Retrieved February 7, 2026, from [Link]
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Torrisi, F., et al. (2022). Trk Signaling Inhibition Reduces cSCC Growth and Invasion in In Vitro and Zebrafish Models and Enhances Photodynamic Therapy Outcome. Cancers. Retrieved February 7, 2026, from [Link]
-
Calissano, P., et al. (2021). hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay. International Journal of Molecular Sciences. Retrieved February 7, 2026, from [Link]
-
Covaceuszach, S., et al. (2021). A Quantitative Bioassay to Determine the Inhibitory Potency of NGF-TrkA Antagonists. SLAS Discovery. Retrieved February 7, 2026, from [Link]
-
Emerging TRK Inhibitors Are Explored Across Cancer Settings. (2024). Targeted Oncology. Retrieved February 7, 2026, from [Link]
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Neurotrophin Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
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Human Tropomyosin Receptor Kinase TrkA, TrkB, TrkC Assays Now Available. (2023). INDIGO Biosciences. Retrieved February 7, 2026, from [Link]
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Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved February 7, 2026, from [Link]
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Mariano Barbacid. (n.d.). CNIO. Retrieved February 7, 2026, from [Link]
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Selective Activation of Striatal NGF-TrkA/p75NTR/MAPK Intracellular Signaling... (2016). Neuropsychopharmacology. Retrieved February 7, 2026, from [Link]
-
Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. (2026). Reaction Biology. Retrieved February 7, 2026, from [Link]
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Patapoutian, A., & Reichardt, L. F. (2001). Trk receptors: mediators of neurotrophin action. Current Opinion in Neurobiology. Retrieved February 7, 2026, from [Link]
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General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]
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Belliveau, D. J., et al. (1997). NGF and Neurotrophin-3 Both Activate TrkA on Sympathetic Neurons but Differentially Regulate Survival and Neuritogenesis. The Journal of Cell Biology. Retrieved February 7, 2026, from [Link]
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Trk downstream signaling pathways... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Drilon, A., et al. (2021). Rationale and design of ON-TRK: a novel prospective non-interventional study in patients with TRK fusion cancer treated with larotrectinib. Future Oncology. Retrieved February 7, 2026, from [Link]
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TrkA Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]
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Kalliokoski, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics. Retrieved February 7, 2026, from [Link]
-
TRKA Human RTK Kinase Cell Based Agonist Functional LeadHunter Assay. (n.d.). DiscoverX. Retrieved February 7, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 7, 2026, from [Link]
-
Troubleshooting Cell based Assays... (2021). YouTube. Retrieved February 7, 2026, from [Link]
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Cell viability assay using potential PAK inhibitors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Western Blotting Procedure. (n.d.). Nacalai Tesque. Retrieved February 7, 2026, from [Link]
-
Time course of phospho-TrkA(pY490) (pTrkA) and full-length TrkA (TrkA)... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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GW441756 Technical Support Center: A Guide for In Vivo Dosing & Troubleshooting
Welcome to the technical support center for GW441756. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing GW441756 in preclinical animal models. As a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), GW441756 is a valuable tool for investigating nerve growth factor (NGF) signaling in various biological contexts, including oncology and neuroscience.[1][2]
This document moves beyond simple protocols to explain the scientific rationale behind critical experimental steps, empowering you to optimize your study design, troubleshoot effectively, and ensure the integrity and reproducibility of your results.
Core Principles: Understanding GW441756
GW441756 exerts its biological effects by selectively inhibiting the TrkA receptor tyrosine kinase, the high-affinity receptor for Nerve Growth Factor (NGF).[3] The binding of NGF to TrkA triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the Ras/MAPK (ERK) and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and proliferation.[4] By blocking the ATP-binding site on TrkA, GW441756 prevents this phosphorylation cascade, effectively shutting down NGF-mediated signaling.[4][5] This mechanism is foundational to its application in studying and potentially treating pathologies driven by excessive NGF/TrkA activity, such as certain cancers and pain states.[1][6]
Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered when designing experiments with GW441756.
Q1: What is the demonstrated mechanism of action for GW441756?
A1: GW441756 is a potent and highly selective ATP-competitive inhibitor of TrkA, with a reported IC50 (half-maximal inhibitory concentration) of approximately 2 nM.[2][7][8][9] Its selectivity is a key feature, displaying over 100-fold greater potency for TrkA compared to a wide range of other kinases, including the closely related TrkB and TrkC receptors, as well as cRaf1 and CDK2.[8][10] This specificity ensures that the observed biological effects are directly attributable to the inhibition of the NGF/TrkA signaling axis. In cellular models, inhibition of TrkA by GW441756 leads to a reduction in downstream signaling (e.g., phosphorylation of ERK and JNK), a decrease in cell proliferation, and an induction of apoptosis, often measured by an increase in caspase-3 levels.[4][5][6]
// Nodes NGF [label="NGF\n(Nerve Growth Factor)", fillcolor="#FBBC05", fontcolor="#202124"]; TrkA [label="TrkA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GW441756 [label="GW441756", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P [label="Phosphorylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK/ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Survival, Proliferation,\nDifferentiation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges NGF -> TrkA [label=" Binds"]; TrkA -> P [label=" Dimerization &\n Autophosphorylation"]; P -> Downstream [label=" Activates"]; Downstream -> Response [label=" Promotes"]; GW441756 -> TrkA [label=" Inhibits", arrowhead=tee, color="#EA4335", penwidth=2.0]; } enddot Caption: Mechanism of GW441756 action on the NGF/TrkA signaling pathway.
Q2: What is a reliable starting dose for GW441756 in mouse or rat models?
A2: The optimal dose is highly dependent on the animal model, disease state, and administration route. A thorough literature review for your specific model is always the recommended first step.[11] However, based on published data and supplier information, a general starting point can be established. For instance, a dose of 10 mg/kg has been used successfully in an Alzheimer's disease mouse model, achieving therapeutic concentrations in the brain.[5]
We recommend performing a pilot study with a small cohort of animals to determine the dose-response relationship and to identify the maximum tolerated dose (MTD) in your specific model.[11]
Table 1: Recommended Starting Dosages and Administration Routes for GW441756
| Animal Model | Administration Route | Recommended Starting Dose | Frequency | Reference |
|---|---|---|---|---|
| Mouse (General) | Intraperitoneal (IP) | 5 - 10 mg/kg | Daily | [5][11] |
| Mouse (General) | Oral Gavage (PO) | 10 - 20 mg/kg | Daily | [12][13] |
| Rat (General) | Intraperitoneal (IP) | 5 - 10 mg/kg | Daily | [11][12] |
| Rat (General) | Oral Gavage (PO) | 10 - 20 mg/kg | Daily | [12] |
Note: These are suggested starting points. The final dose must be empirically determined.
Q3: GW441756 has poor water solubility. How do I prepare it for in vivo administration?
A3: This is the most critical technical hurdle for new users. GW441756 is practically insoluble in water and ethanol.[5] Therefore, a vehicle system using co-solvents is required. The primary stock solution should first be prepared in 100% Dimethyl Sulfoxide (DMSO).[5][8] From this stock, a final dosing solution can be prepared. It is crucial to prepare the final working solution fresh each day to avoid precipitation.[3]
Two commonly used and validated vehicle formulations are provided below. The choice between them may depend on the preferred administration route (e.g., corn oil is often used for subcutaneous or oral routes, while the saline-based mixture is common for IP or IV).[3][7]
Experimental Protocol: Preparation of GW441756 Dosing Solution
This protocol provides a step-by-step method for preparing a 10 mg/mL stock and a final 1 mg/mL dosing solution. Adjust volumes as needed for your target concentration.
Materials:
-
GW441756 powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Corn Oil
-
Sterile conical tubes and syringes
Procedure:
-
Prepare 10 mg/mL DMSO Stock Solution:
-
Weigh the required amount of GW441756 powder.
-
Add sterile DMSO to achieve a concentration of 10 mg/mL. For example, add 1 mL of DMSO to 10 mg of powder.
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solution is clear.[5]
-
This stock solution can be stored at -20°C for several months.[5]
-
-
Prepare Final Dosing Solution (Choose one formulation):
-
Formulation A: Saline-Based Vehicle (for IP/IV administration) [3]
-
To prepare 1 mL of a 1 mg/mL final solution:
-
a. Start with 100 µL of the 10 mg/mL DMSO stock solution.
-
b. Add 400 µL of PEG300. Vortex gently until the solution is clear.
-
c. Add 50 µL of Tween-80. Vortex gently until the solution is clear.
-
d. Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex gently.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Formulation B: Corn Oil-Based Vehicle (for SC/PO administration) [7][9]
-
To prepare 1 mL of a 1 mg/mL final solution:
-
a. Start with 100 µL of the 10 mg/mL DMSO stock solution.
-
b. Add 900 µL of sterile corn oil.
-
c. Vortex thoroughly until a uniform suspension or solution is achieved. Sonication may be required.
-
The final vehicle composition will be 10% DMSO and 90% Corn Oil.
-
-
-
Administration:
Troubleshooting Guide
Q4: My final dosing solution appears cloudy or has visible precipitate. What should I do?
A4: This indicates that the compound is falling out of solution, which will lead to inaccurate dosing and inconsistent results.
-
Causality: The solubility limit has likely been exceeded, or the components were mixed in the wrong order or improperly. The addition of the aqueous component (saline) is the most common point of precipitation.
-
Solution:
-
Order of Solvents: Ensure you are adding and mixing the solvents sequentially as described in the protocol. Always fully dissolve the DMSO stock in the organic co-solvent (PEG300) before adding the aqueous component.[3]
-
Sonication/Warming: Gently warm the solution (up to 37°C) or sonicate briefly to help redissolve the precipitate.[3]
-
Lower Concentration: If precipitation persists, you may need to lower the final concentration of GW441756. This will require administering a larger volume to the animal, so ensure the total volume is within acceptable limits for the chosen administration route.[13]
-
Fresh Preparation: Always prepare the final dosing solution immediately before use. Even clear solutions can precipitate over time.[3]
-
Q5: I am not observing the expected biological effect at the published dose.
A5: This can be due to several factors, from compound stability to biological variability.
-
Causality & Solutions:
-
Dosing Solution Integrity: Was the solution clear upon injection? Any precipitation leads to under-dosing. Re-evaluate your preparation protocol.
-
Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration. Consider if the administration route is optimal. For example, intraperitoneal (IP) administration generally leads to faster and higher systemic exposure than subcutaneous (SC).[13]
-
Dose Adjustment: The published dose may not be appropriate for your specific animal strain, age, or disease model. An incremental dose escalation study (e.g., increasing the dose by 50-100%) in a small group of animals may be necessary to find the effective dose.[11]
-
Target Engagement: If possible, confirm that the drug is inhibiting its target in your model. This could involve collecting tissue post-mortem and performing a Western blot for phosphorylated TrkA (p-TrkA) and total TrkA in treated vs. vehicle control animals. A reduction in the p-TrkA/TrkA ratio would confirm target engagement.
-
Q6: I am observing signs of toxicity or adverse effects (e.g., weight loss, lethargy) in the animals.
A6: Animal welfare is paramount. These signs indicate that the dose may be too high or the vehicle itself is causing a reaction.
-
Causality & Solutions:
-
Vehicle Control: Always include a group of animals that receives the vehicle only. This will help you determine if the adverse effects are caused by the vehicle components (e.g., DMSO, Tween-80) or the compound itself.[15][16]
-
Dose Reduction: Immediately reduce the dose. A 50% reduction is a reasonable starting point for the next cohort. The goal is to find the highest dose that achieves the therapeutic effect without causing significant toxicity.
-
Refine Vehicle: Some animals can be sensitive to high concentrations of DMSO or Tween-80. If the vehicle control group shows adverse effects, you may need to explore alternative formulations with lower percentages of these co-solvents, though this may require lowering the final drug concentration.
-
Body Weight Dosing: Ensure you are accurately weighing the animals and calculating the dose for each one individually. In studies involving significant weight changes (e.g., obesity or cachexia models), consider whether dosing should be based on total body weight or lean body mass.[17]
-
References
-
Venkatesha, S. H., et al. (2016). Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells. PLoS One, 11(10), e0165586. Retrieved from [Link]
-
Kim, D., et al. (2012). GW441756 effects on the cellular processes by TrkA overexpression. ResearchGate. Retrieved from [Link]
-
Avnet, S., et al. (2017). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 8(19), 31054-31069. Retrieved from [Link]
-
Fiebig, C. B. (2012). Manual restraint and common compound administration routes in mice and rats. Journal of visualized experiments : JoVE, (67), e3564. Retrieved from [Link]
-
University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
-
Pehmøller, C., et al. (2016). Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 55(3), 300–304. Retrieved from [Link]
-
Iroanya, O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18). Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Routes of Administration. Retrieved from [Link]
-
Ren, R. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]
-
JoVE. (n.d.). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Retrieved from [Link]
-
Al-Kuraishy, H. M., et al. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Toxicology reports, 12, 100-115. Retrieved from [Link]
-
Bagrij, T., et al. (2011). Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers. Cardiotoxicity. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]
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- 2. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Manual restraint and common compound administration routes in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Glow: A Technical Guide to Managing GW 441756 Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers utilizing GW 441756 in their imaging workflows. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of autofluorescence associated with this potent and selective TrkA inhibitor. Our goal is to empower you with the knowledge to acquire high-quality, reliable imaging data.
Understanding the Challenge: The "Glow" of GW 441756
GW 441756 is a valuable tool for studying TrkA signaling pathways.[1][2] However, its chemical structure, which includes an indole moiety, gives it inherent fluorescent properties.[3][4][5] This intrinsic fluorescence, or "autofluorescence," can be a significant source of background noise in imaging experiments, potentially obscuring the specific signal from your fluorescent probes of interest. This guide will walk you through the causes of this autofluorescence and provide practical solutions to mitigate its impact.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using GW 441756?
A: Autofluorescence is the natural emission of light by biological structures or, in this case, a small molecule like GW 441756, after absorbing light. It becomes a problem when this emitted light overlaps with the fluorescence of the dyes you are using to label your specific targets in the cell. This can lead to a poor signal-to-noise ratio, making it difficult to distinguish your true signal from the background glow of the compound.[6][7][8]
Q2: What are the likely excitation and emission wavelengths of GW 441756 autofluorescence?
A: While the exact excitation and emission spectra for GW 441756 are not readily published, its core structure contains an indole ring. Indole and its derivatives are known to absorb light in the ultraviolet (UV) range (approximately 310-350 nm) and typically emit fluorescence in the blue to green region of the spectrum (approximately 350-540 nm).[3][4] Therefore, it is highly probable that GW 441756 will exhibit autofluorescence when excited with UV or violet lasers.
Q3: How can I determine if the background in my images is from GW 441756 or from the cells/tissue itself?
A: This is a critical first step in troubleshooting. You should always include the following controls in your experiment:
-
Unstained, untreated cells/tissue: This will show you the baseline autofluorescence of your biological sample.
-
Unstained, GW 441756-treated cells/tissue: This will reveal the contribution of the compound to the overall autofluorescence.
-
Stained, untreated cells/tissue: This is your positive control for your specific fluorescent probe.
By comparing these controls, you can pinpoint the source and intensity of the autofluorescence.
Troubleshooting Guides: Taming the Autofluorescence of GW 441756
Here are several strategies, ranging from experimental design to post-acquisition analysis, to effectively manage autofluorescence when working with GW 441756.
Strategy 1: Strategic Fluorophore Selection
The most effective way to deal with autofluorescence is to avoid it altogether.
-
Go Red or Far-Red: Since the autofluorescence of GW 441756 is likely in the blue-green range, choosing fluorophores that are excited by and emit light in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5, Cy7) is the simplest and most effective solution.[6]
-
Utilize Narrow-Band Fluorophores: Select dyes with narrow excitation and emission spectra to minimize the chances of spectral overlap with the broad autofluorescence of GW 441756.
Table 1: Recommended Fluorophore Classes to Minimize Interference from GW 441756 Autofluorescence
| Fluorophore Class | Excitation (nm) | Emission (nm) | Rationale |
| Red Dyes | ~630-650 | ~660-680 | Minimal spectral overlap with predicted indole autofluorescence. |
| Far-Red Dyes | ~650-750 | ~670-780 | Even further spectrally separated for the cleanest signal. |
| Near-Infrared (NIR) Dyes | >750 | >780 | Ideal for deep tissue imaging with very low biological autofluorescence. |
Strategy 2: Experimental and Imaging Parameter Optimization
Fine-tuning your experimental protocol and microscope settings can significantly improve your signal-to-noise ratio.
-
Minimize Compound Concentration: Use the lowest effective concentration of GW 441756 that still elicits the desired biological effect. This will directly reduce the amount of autofluorescent molecules in your sample.
-
Optimize Fixation: If you are fixing your cells, be aware that some fixatives, like glutaraldehyde, can increase autofluorescence.[8] Consider using a fresh paraformaldehyde solution and keep fixation times to a minimum.
-
Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal from your specific fluorophore. This will minimize the excitation of GW 441756.
-
Decrease Exposure Time/Gain: Adjust your detector settings to be sensitive enough for your signal of interest without amplifying the background autofluorescence.
Experimental Workflow for Optimizing Imaging Parameters
Caption: Workflow for optimizing imaging settings.
Strategy 3: Post-Acquisition Correction Methods
If the above strategies are insufficient, computational methods can be employed to remove the autofluorescence signal from your images.
-
Spectral Unmixing: This is a powerful technique available on many modern confocal and spectral flow cytometers. It involves capturing the full emission spectrum of both your specific fluorophore and the autofluorescence (from your unstained, GW 441756-treated control). The software can then mathematically separate, or "unmix," the two signals.
Spectral Unmixing Workflow
Caption: The process of spectral unmixing.
-
Background Subtraction: For simpler cases, a basic background subtraction can be performed using software like ImageJ/Fiji. This involves measuring the average fluorescence intensity in a background region of your GW 441756-treated sample (where there is no specific staining) and subtracting this value from the entire image. This is less precise than spectral unmixing but can be effective if the autofluorescence is relatively uniform.
Strategy 4: Chemical Quenching (For Fixed Samples)
For fixed-cell imaging, chemical agents can be used to quench autofluorescence. Note: These methods should be tested carefully as they can sometimes reduce the specific signal as well.
-
Sodium Borohydride (NaBH4): A brief incubation with a fresh solution of NaBH4 can reduce autofluorescence caused by aldehyde fixation.
-
Commercial Quenching Reagents: Several commercial kits are available that are specifically designed to reduce autofluorescence in tissue sections (e.g., TrueBlack®).
Table 2: Comparison of Autofluorescence Mitigation Techniques
| Method | Principle | Pros | Cons |
| Fluorophore Selection | Avoids spectral overlap | Most effective, simple | May require purchasing new reagents |
| Parameter Optimization | Reduces excitation of autofluorescent molecules | No additional cost, easy to implement | May not be sufficient for strong autofluorescence |
| Spectral Unmixing | Computationally separates signals | Highly accurate | Requires a spectral imaging system |
| Background Subtraction | Removes a uniform background | Simple, widely available software | Inaccurate for non-uniform autofluorescence |
| Chemical Quenching | Chemically modifies autofluorescent molecules | Can be effective for fixed samples | May also quench the specific signal, requires optimization |
Concluding Remarks
Dealing with autofluorescence from compounds like GW 441756 is a common challenge in fluorescence imaging. By understanding the likely spectral properties of the compound and systematically applying the strategies outlined in this guide, you can significantly improve the quality and reliability of your imaging data. We recommend a multi-pronged approach, starting with careful experimental design and fluorophore selection, followed by imaging optimization, and finally, if necessary, post-acquisition correction.
References
-
GW 441756 | TrkA inhibitor | AdooQ® - [Link]
-
Basu, A., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 178(2), 497-510.e18. - [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. - [Link]
-
Thorek, D. L. J., et al. (2013). Quantitative imaging of disease signatures through radioactive decay signal conversion. Nature Medicine, 19(10), 1345–1350. - [Link]
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Weis, M., et al. (2020). Development of Radiotracers for Imaging of the PD-1/PD-L1 Axis. Pharmaceuticals, 13(10), 282. - [Link]
-
Iizuka, M., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(11), 3323. - [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167–178. - [Link]
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Murta, T., et al. (2021). Use of metabolic imaging to monitor heterogeneity of tumour response following therapeutic mTORC1/2 pathway inhibition. Disease Models & Mechanisms, 14(10), dmm049021. - [Link]
-
Kinoshita, M., et al. (1969). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. The Journal of Chemical Physics, 51(7), 2560-2569. - [Link]
-
Zorn, J. A., et al. (2011). Selective, intrinsically fluorescent Trk modulating probes. ACS chemical neuroscience, 2(5), 271–280. - [Link]
-
Bartusik, D., & Tomanek, B. (2013). Detection of 19F-labeled biopharmaceuticals in cell cultures with magnetic resonance. Advanced drug delivery reviews, 65(8), 1056–1064. - [Link]
-
Imaging Techniques in Drug Discovery - AZoLifeSciences - [Link]
-
Zhang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 795. - [Link]
-
More Autofluorescence Troubleshooting for Tissue Imaging - Visikol - [Link]
-
Robers, M. B., et al. (2015). A fluorescent kinase inhibitor that exhibits diagnostic changes in emission upon binding. Angewandte Chemie International Edition, 54(42), 12432-12436. - [Link]
-
Li, Y., et al. (2024). Glaesserella parasuis infection disrupts the gut–lung axis via microbiota dysbiosis and metabolic reprogramming leading to intestinal barrier impairment in piglets. Frontiers in Microbiology, 15, 1369018. - [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Validation & Comparative
A Researcher's Guide to the Selectivity of GW 441756: A Comparative Analysis of TrkA, TrkB, and TrkC Cross-reactivity
For researchers navigating the intricate landscape of neurotrophin signaling, the specificity of chemical probes is paramount. GW 441756 has been widely adopted as a potent inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2] Its utility in dissecting the role of TrkA in neuronal survival, differentiation, and pain signaling is well-established. However, a nuanced understanding of its activity against the closely related TrkB and TrkC receptors is critical for the rigorous interpretation of experimental results. This guide provides an in-depth comparison of GW 441756's activity across the Trk receptor family, supported by available experimental data, to empower researchers in making informed decisions for their study designs.
Unveiling the Selectivity Profile: A Tale of Two Assays
The inhibitory potency of a compound is most commonly defined by its half-maximal inhibitory concentration (IC50), which can vary significantly depending on the experimental context. For GW 441756, a clear distinction emerges when comparing data from biochemical assays, which measure direct enzyme inhibition, and cellular assays, which assess the compound's effect in a more complex biological system.
GW 441756 exhibits high potency against TrkA in direct enzymatic assays, with a reported IC50 of 2 nM .[1][2] This high affinity in a purified system underpins its classification as a potent TrkA inhibitor.
In contrast, a study utilizing a cell-based reporter assay presents a broader spectrum of activity. In this context, GW 441756 was found to inhibit the signaling of all three Trk receptors, with IC50 values of 0.23 µM for TrkA, 0.14 µM for TrkB, and 0.46 µM for TrkC .[3]
Quantitative Comparison of GW 441756 IC50 Values
| Target | Biochemical Assay IC50 | Cellular Assay IC50 |
| TrkA | 2 nM[1][2] | 0.23 µM[3] |
| TrkB | Not widely reported | 0.14 µM[3] |
| TrkC | Not widely reported | 0.46 µM[3] |
This discrepancy between the biochemical and cellular data highlights a crucial aspect of pharmacological research. While the biochemical assay points to high enzymatic selectivity for TrkA, the cellular assay suggests that at higher concentrations, GW 441756 can engage and inhibit TrkB and TrkC signaling pathways. This could be attributed to several factors, including cell membrane permeability, intracellular ATP concentrations, and the engagement of downstream signaling components that are absent in a purified enzyme assay.
The Trk Receptor Signaling Axis
To appreciate the implications of cross-reactivity, it is essential to understand the fundamental signaling pathways initiated by the Trk receptors. Each receptor is preferentially activated by a specific neurotrophin, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling events crucial for neuronal function.
Figure 1: Trk Receptor Signaling and GW 441756 Inhibition.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To provide a framework for validating inhibitor selectivity in your own research, we outline two common methodologies.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
-
Reagent Preparation:
-
Purified recombinant TrkA, TrkB, and TrkC kinase domains.
-
A specific peptide substrate for the Trk kinases.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP).
-
Kinase reaction buffer.
-
Serial dilutions of GW 441756.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, and GW 441756 at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a defined period.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction.
-
Transfer the reaction mixture to a phosphocellulose membrane that binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
-
Data Analysis:
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the GW 441756 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Workflow for an In Vitro Kinase Assay.
Cellular Phosphorylation Assay
This method assesses the ability of an inhibitor to block receptor phosphorylation in a cellular context.
Workflow:
-
Cell Culture and Treatment:
-
Culture cells that endogenously or recombinantly express TrkA, TrkB, or TrkC.
-
Starve the cells of serum to reduce basal kinase activity.
-
Pre-incubate the cells with various concentrations of GW 441756.
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate neurotrophin (NGF for TrkA, BDNF for TrkB, or NT-3 for TrkC) to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract proteins.
-
Determine the total protein concentration for normalization.
-
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-phospho-TrkA).
-
Use an antibody against the total Trk receptor as a loading control.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities.
-
Calculate the ratio of phosphorylated Trk to total Trk.
-
Plot the inhibition of phosphorylation against the GW 441756 concentration to determine the cellular IC50.
-
Conclusion and Best Practices
GW 441756 is a highly potent inhibitor of TrkA in biochemical assays. However, researchers should be aware of its potential for cross-reactivity with TrkB and TrkC at micromolar concentrations in cellular systems.[3] For experiments aiming to specifically inhibit TrkA, it is advisable to use GW 441756 at concentrations well below its reported cellular IC50 values for TrkB and TrkC. When interpreting data from cellular studies, especially those using higher concentrations of GW 441756, the possibility of off-target effects on other Trk receptors should be considered. For studies requiring stringent discrimination between Trk family members, the use of additional, more selective inhibitors for TrkB and TrkC, or genetic approaches such as siRNA or CRISPR, is recommended to validate the findings.
References
-
DC Chemicals. Trk Receptor. [Link]
-
Witta, S. E., et al. (2006). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. ASSAY and Drug Development Technologies, 4(4), 431–440. [Link]
-
Jara, E., et al. (2017). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 8(64), 108173–108187. [Link]
Sources
Benchmarking the Anti-Proliferative Effects of GW 441756: A Comparative Technical Guide
Executive Summary
GW 441756 is a highly potent, peripherally selective inhibitor of the Tropomyosin receptor kinase A (TrkA) , the high-affinity receptor for Nerve Growth Factor (NGF). Unlike pan-Trk inhibitors (e.g., K252a) or clinical-grade multi-kinase inhibitors (e.g., Larotrectinib), GW 441756 offers a precision tool for dissecting TrkA-driven oncogenesis and neurotrophic signaling without the confounding variables of TrkB/TrkC blockade.
This guide benchmarks GW 441756 against established alternatives, providing researchers with the data, protocols, and mechanistic insights required to validly assess its anti-proliferative efficacy in oncology and neurobiology workflows.
Compound Profile & Mechanism of Action[1]
GW 441756[1][2][3][4]
-
Target: TrkA (NTRK1 gene product).
-
Mechanism: ATP-competitive inhibition of the TrkA tyrosine kinase domain. It blocks the autophosphorylation of TrkA in response to NGF, thereby silencing downstream PI3K/Akt and RAS/MAPK survival pathways.
-
Key Advantage: Superior selectivity (>100-fold) for TrkA over TrkB and TrkC compared to first-generation indolocarbazoles.
The Signaling Landscape
The following diagram illustrates the specific intervention point of GW 441756 within the neurotrophin signaling cascade, contrasting it with pan-Trk inhibitors.
Figure 1: Selective inhibition of TrkA by GW 441756 versus pan-Trk blockade by K252a/Larotrectinib.
Comparative Analysis: Benchmarking Against Alternatives
Table 1: Inhibitor Performance Matrix
| Feature | GW 441756 | K252a | Larotrectinib (LOXO-101) | Ana-12 |
| Primary Target | TrkA (Highly Selective) | Pan-Trk (A, B, C) | Pan-Trk (A, B, C) | TrkB |
| IC50 (Enzymatic) | ~2 nM (TrkA) | ~3 nM (TrkA) | 5–11 nM (TrkA/B/C) | ~45 nM (TrkB) |
| Cellular Potency | High (µM range in solid tumors) | Very High (nM range) | Very High (nM range) | Moderate |
| Selectivity Profile | >100x vs TrkB/C | Low (Hits PKC, MLK) | High (Kinome selective) | High for TrkB |
| Primary Use Case | Validating TrkA-specific dependency | Broad screening / Positive control | Clinical translation / NTRK fusions | Negative control for TrkA studies |
Critical Insight: Potency vs. Selectivity
In cellular assays (e.g., Ewing Sarcoma or PC12 cells), K252a often exhibits a lower IC50 (higher potency) than GW 441756.[3] For example, in SK-ES-1 cells, K252a may show an IC50 of ~60 nM, while GW 441756 requires ~1 µM.
-
Why? K252a inhibits multiple kinases (off-target toxicity) and all Trk isoforms, leading to a compounded growth-inhibitory effect.
-
The Trap: Using K252a alone cannot prove TrkA dependency.
-
The Solution: Use GW 441756 to prove the effect is TrkA-mediated. If GW 441756 fails to replicate the effect of K252a, the phenotype is likely driven by TrkB, TrkC, or off-target kinases.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for adherent cancer cell lines (e.g., Sarcoma, Neuroblastoma).
A. Cell Viability / Anti-Proliferation Assay (MTT)
This protocol measures the metabolic activity as a proxy for viable cell number after GW 441756 treatment.
Materials:
-
Target Cells (e.g., SK-ES-1, PC12)
-
GW 441756 (Stock: 10 mM in DMSO; store at -20°C)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (DMSO or SDS-HCl)
Workflow Diagram:
Figure 2: Step-by-step workflow for assessing anti-proliferative effects using MTT.
Step-by-Step Protocol:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL complete media. Allow 24h for attachment.
-
Preparation: Prepare serial dilutions of GW 441756 in media.
-
Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.
-
Range: 0.01 µM to 20 µM.
-
-
Treatment: Aspirate old media and add 100 µL of drug-containing media. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., 100 nM K252a) .
-
Incubation: Incubate for 72 hours. (Trk inhibition often requires >48h to manifest significant growth defects).
-
Readout:
-
Add 10 µL MTT reagent.[4] Incubate 3–4 hours at 37°C.
-
Remove media carefully (or add SDS buffer). Dissolve formazan crystals in 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
-
Analysis: Calculate % Viability = (OD_sample / OD_vehicle) × 100. Plot log(concentration) vs. Viability to determine IC50.
B. Validation of Specificity (Western Blot)
To confirm the anti-proliferative effect is due to TrkA inhibition, you must validate the mechanism.
-
Treat cells with GW 441756 (1 µM) for 2–6 hours.
-
Stimulate with NGF (50–100 ng/mL) for 15 minutes.
-
Lyse and immunoblot.
-
Targets:
-
p-TrkA (Tyr490): Should be abolished by GW 441756.[3]
-
p-Akt / p-ERK: Downstream markers; should be significantly reduced.
-
Total TrkA: Loading control.
-
Strategic Recommendations
When to use GW 441756:
-
TrkA vs. TrkB Differentiation: When you need to prove a phenotype is driven specifically by TrkA (NGF receptor) and not TrkB (BDNF receptor). Use in parallel with Ana-12 (TrkB inhibitor).[3]
-
Neurobiology: For inhibiting NGF-induced neurite outgrowth in PC12 or DRG neurons without affecting BDNF-dependent neurons.
-
Sarcoma Research: In Ewing Sarcoma or Osteosarcoma lines where autocrine NGF/TrkA loops are suspected.
When to use Alternatives:
-
Use K252a if you need a "sledgehammer" to block all neurotrophin signaling for maximal growth inhibition, accepting the lack of specificity.
-
Use Larotrectinib if your focus is translational research or patient-derived xenografts (PDX) harboring NTRK fusions, as this represents the clinical standard of care.
References
-
Identification of GW 441756 as a Potent TrkA Inhibitor Wood, E. R., et al. (2004). "Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles."
-
Anti-proliferative Effects in Sarcoma (Comparative Data) Montagnoli, C., et al. (2010).[5] "Anti-proliferative effects of GW441756, a novel inhibitor of NGF receptor tyrosine kinase A (TRKA), in human sarcoma." [5]
-
K252a Characterization and Selectivity Tapley, P., et al. (1992). "K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors."
-
Clinical Trk Inhibitors (Larotrectinib) Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." [6]
-
Standard Cell Viability Assay Guidelines Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.
Sources
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- 2. oajournals.fupress.net [oajournals.fupress.net]
- 3. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-proliferative effects of GW441756, a novel inhibitor of NGFreceptor tyrosine kinase a (TRKA), in human sarcoma | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]
- 6. Transforming approaches to treating TRK fusion cancer: historical comparison of larotrectinib and histology-specific therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of GW 441756 and Entrectinib in a TRKA-Driven Cancer Model
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Efficacy
This guide provides a comprehensive framework for the preclinical, head-to-head comparison of two Tropomyosin receptor kinase (TRK) inhibitors, GW 441756 and Entrectinib. The focus is on a cancer model driven by a Neurotrophic Tyrosine Receptor Kinase 1 (NTRK1) gene fusion, which encodes the TRKA protein. This scenario is particularly relevant as cancers with NTRK fusions, while rare, are found across a wide variety of solid tumors, including thyroid, lung, and various sarcomas.[1][2][3]
The objective is to dissect the differential efficacy of a highly selective TRKA inhibitor versus a multi-kinase inhibitor. GW 441756 is a potent and specific inhibitor of the TRKA receptor tyrosine kinase.[4][5][6][7] In contrast, Entrectinib is a broader spectrum inhibitor targeting TRKA, TRKB, TRKC, as well as ROS1 and ALK kinases.[8][9][10][11] This comparison will illuminate the potential advantages and disadvantages of targeted versus multi-targeted therapeutic strategies in a genetically defined cancer context.
Section 1: Pharmacological Profiles and Rationale
A foundational understanding of each compound's mechanism of action is critical for designing and interpreting a head-to-head study.
GW 441756 is characterized by its high selectivity for TRKA, with a reported IC50 of approximately 2 nM.[4][5][6][7] This specificity suggests that its anti-tumor activity will be predominantly confined to cancers reliant on TRKA signaling. In preclinical studies, GW 441756 has been shown to reduce proliferation and migration of cancer cells that express TRKA.[12][13]
Entrectinib is an FDA-approved therapeutic for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[14][15][16] Its potency against TRK kinases is in the low nanomolar range, and it also demonstrates significant activity against ROS1 and ALK fusion proteins.[8][11][17] This multi-targeted profile may offer a broader therapeutic window but could also introduce additional off-target effects.
The central scientific question is whether the focused inhibition of TRKA by GW 441756 is sufficient for robust anti-tumor efficacy in a TRKA-driven model, or if the multi-kinase blockade by Entrectinib provides a superior therapeutic outcome. This comparison is particularly salient in the context of potential resistance mechanisms and tumor heterogeneity.
Comparative Kinase Inhibition Profile
| Compound | Primary Targets | Reported IC50 (in vitro) |
| GW 441756 | TRKA | ~2 nM[4][5][6][7] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | 1-12 nM[17] |
The TRKA Signaling Pathway
Activation of TRKA by nerve growth factor (NGF) or as a result of an oncogenic gene fusion leads to the stimulation of several downstream pathways critical for cancer cell survival and proliferation.[18][19][20] These include the RAS-MAPK and PI3K-AKT pathways, which are central to tumor growth and metastasis.[18][19][20] Both GW 441756 and Entrectinib are designed to block the ATP-binding site of the TRKA kinase domain, thereby inhibiting this cascade of events.
Figure 1: Simplified TRKA signaling pathway and points of inhibition.
Section 2: Preclinical Head-to-Head Evaluation
To empirically address the comparison, a multi-stage preclinical study is proposed. A well-characterized cancer cell line with a documented NTRK1 fusion, such as a patient-derived line from a thyroid or lung tumor, will be used.[2]
In Vitro Proliferation Assay
Objective: To determine the relative potency of GW 441756 and Entrectinib in inhibiting the proliferation of a TRKA-driven cancer cell line.
Methodology:
-
Cell Culture: The selected NTRK1-fusion cancer cell line is cultured under standard conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Compound Treatment: A serial dilution of GW 441756 and Entrectinib is prepared, and cells are treated with a range of concentrations (e.g., from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or MTS assay, which quantifies metabolic activity.[21][22][23][24][25]
-
Data Analysis: The absorbance readings are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) for each compound is calculated using a four-parameter logistic regression model.[26]
Anticipated Results: Both compounds are expected to inhibit cell proliferation in a dose-dependent manner. The key outcome will be the comparative IC50 values. Given Entrectinib's broader profile, its IC50 may be slightly lower if the cell line has co-dependencies on other kinases it inhibits. Conversely, if the cancer is purely TRKA-driven, the IC50 values may be very similar.
In Vivo Xenograft Study
Objective: To compare the in vivo efficacy of GW 441756 and Entrectinib in a mouse xenograft model of TRKA-driven cancer.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used for this study.[27]
-
Tumor Implantation: The NTRK1-fusion cancer cells are implanted subcutaneously into the flank of each mouse.[27]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into three treatment groups: Vehicle control, GW 441756, and Entrectinib.[27]
-
Treatment Administration: Both drugs are typically administered orally.[] Dosing schedules would be based on previously established preclinical data for each compound.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[29] Tumor volume is calculated using the formula: (Length x Width²) / 2.[29]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a defined treatment period. Key efficacy metrics such as Tumor Growth Inhibition (TGI) are calculated.
Figure 2: Experimental workflow for the in vivo xenograft study.
Anticipated Results and Data Presentation:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle | 1500 ± 250 | - | +2 ± 1.5 |
| GW 441756 | 450 ± 100 | 70 | -3 ± 2.0 |
| Entrectinib | 300 ± 80 | 80 | -5 ± 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Section 3: Discussion and Interpretation
The results from this head-to-head comparison will provide valuable insights for drug development professionals.
-
Efficacy: If both compounds show similar efficacy, it would suggest that the specific inhibition of TRKA is the primary driver of the anti-tumor response in this model. This could favor the development of more selective agents like GW 441756 to potentially minimize off-target toxicities.
-
Superiority of Entrectinib: If Entrectinib demonstrates significantly greater tumor growth inhibition, it could imply that the cancer cells have a degree of dependence on other kinases that Entrectinib targets (e.g., ALK or ROS1, if co-expressed) or that a broader kinase inhibition profile is more effective at shutting down compensatory signaling pathways.
-
Tolerability: The in vivo study will also provide crucial data on the tolerability of each compound. Changes in body weight can be an early indicator of toxicity. A more selective inhibitor might be expected to have a better safety profile.
-
Translational Implications: For researchers, these findings would guide the selection of inhibitors for further clinical development. In a clinical setting, a patient with a pure NTRK1-fusion tumor might benefit equally from a highly selective inhibitor with fewer side effects. However, for tumors with more complex genetic landscapes, a multi-targeted inhibitor like Entrectinib might be more appropriate.[30][31]
Section 4: Conclusion
This guide outlines a rigorous, scientifically grounded approach to the head-to-head preclinical comparison of GW 441756 and Entrectinib. By integrating in vitro and in vivo experimental data, researchers can make informed decisions about the relative merits of selective versus multi-targeted kinase inhibitors for a specific, genetically defined cancer. The ultimate goal of such studies is to advance the most effective and safest possible therapies into clinical trials for patients with TRKA-driven malignancies.
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U.S. Food and Drug Administration. (2019, August 16). FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. Retrieved February 7, 2026, from [Link]
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J-L, O., et al. (2017). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. Oncotarget, 8(46), 80895–80907. [Link]
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Medscape. (n.d.). Rozlytrek (entrectinib) dosing, indications, interactions, adverse effects, and more. Retrieved February 7, 2026, from [Link]
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Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731–747. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Entrectinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Wang, Y., et al. (2022). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Current Cancer Drug Targets, 22(8), 659-672. [Link]
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Demetri, G. D., et al. (2020). Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials. The Lancet Oncology, 21(2), 271-282. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25141092, Entrectinib. Retrieved February 7, 2026, from [Link]
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ClinicalTrials.gov. (n.d.). Basket Study of Entrectinib (RXDX-101) for the Treatment of Patients With Solid Tumors Harboring NTRK 1/2/3 (Trk A/B/C), ROS1, or ALK Gene Rearrangements (Fusions). Retrieved February 7, 2026, from [Link]
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L. D., et al. (2020). TrkA Co-Receptors: The Janus Face of TrkA?. International Journal of Molecular Sciences, 21(18), 6899. [Link]
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Drugs.com. (n.d.). Entrectinib: uses, dosing, warnings, adverse events, interactions. Retrieved February 7, 2026, from [Link]
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American Association for Cancer Research. (2022). Abstract 5171: Development of preclinical models of NTRK fusion-driven cancers. Cancer Research, 82(12_Supplement), 5171. [Link]
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S. K., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 8(15), 940. [Link]
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B., C., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 32(3), 994-1005. [Link]
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R., F., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC. Therapeutic Advances in Medical Oncology, 11, 1758835919877038. [Link]
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Bentham Science Publishers. (2023). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Retrieved February 7, 2026, from [Link]
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S. M., C., et al. (2023). NTRK Fusion–Positive Thyroid Carcinoma: From Diagnosis to Targeted Therapy. JCO Precision Oncology, 7, e2200591. [Link]
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Wikipedia. (n.d.). Entrectinib. Retrieved February 7, 2026, from [Link]
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National Cancer Institute. (2019, September 17). FDA Approves Entrectinib for Tumors with NTRK Fusions. Retrieved February 7, 2026, from [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Summary of IC 50 Values for Tool Compounds Used in Each Phenotypic Platform. Retrieved February 7, 2026, from [Link]
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L., F., et al. (2020). The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer. Cancers, 12(9), 2665. [Link]
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Keam, S. J. (2021). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs, 81(9), 1059-1070. [Link]
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A., G., et al. (2020). NTRK gene fusions in solid tumors: agnostic relevance, prevalence and diagnostic strategies. Journal of Experimental & Clinical Cancer Research, 39(1), 221. [Link]
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Genentech. (n.d.). Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion-Positive Cancers. Retrieved February 7, 2026, from [Link]
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American Association for Cancer Research. (2020). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2023). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Request PDF. Retrieved February 7, 2026, from [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved February 7, 2026, from [Link]
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A Comparative Analysis of Therapeutic Windows: The Specificity of GW 441756 Versus the Broad Activity of Pan-Trk Inhibitors
In the landscape of targeted oncology, the pursuit of potent kinase inhibitors is a journey of balancing efficacy with safety. The therapeutic window—the dose range between the minimal effective concentration and the onset of unacceptable toxicity—is the critical determinant of a drug's clinical viability. This guide provides an in-depth evaluation of the therapeutic window for the selective TrkA inhibitor, GW 441756, in comparison to first-generation pan-Trk inhibitors like Larotrectinib and Entrectinib. We will explore how inhibitor selectivity fundamentally dictates the breadth of this window, supported by experimental data and detailed methodologies for its evaluation.
The Central Role of Tropomyosin Receptor Kinases (Trk)
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases essential for the development and function of the nervous system.[1] Their signaling is initiated by neurotrophins, leading to cellular growth and differentiation.[2] In oncology, chromosomal rearrangements can lead to oncogenic NTRK gene fusions, resulting in constitutively active Trk proteins that drive tumor growth.[2] This has made Trk a compelling target for cancer therapy, leading to the development of "tumor-agnostic" treatments for patients with NTRK fusion-positive cancers.[3][4]
However, the vital physiological roles of each Trk receptor present a challenge. While TrkA is primarily involved in pain signaling, TrkB and TrkC are crucial for proprioception, appetite regulation, and cerebellar function.[5] Consequently, inhibiting all three receptors can lead to predictable, on-target adverse events.
The Core of the Comparison: Selectivity Dictates Safety
The fundamental difference between GW 441756 and pan-Trk inhibitors lies in their target profile. This distinction is the primary driver of their differing therapeutic windows.
-
GW 441756: A Precision Tool for TrkA GW 441756 is a potent and highly selective inhibitor of TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[6][7] Critically, it displays over 100-fold selectivity for TrkA over a wide range of other kinases. This precision suggests that its therapeutic action is concentrated on TrkA-driven pathways, minimizing interactions with TrkB, TrkC, and other kinases. The hypothesis is that this specificity will lead to a wider therapeutic window by avoiding the on-target toxicities associated with the inhibition of TrkB and TrkC.
-
Pan-Trk Inhibitors: A Broader, Double-Edged Sword First-generation pan-Trk inhibitors, such as Larotrectinib and Entrectinib, were designed to inhibit all three Trk family members with low nanomolar potency.[8] This broad activity is highly effective in tumors driven by any NTRK fusion.[9] However, this lack of discrimination is also their primary liability. By inhibiting TrkB and TrkC, these drugs can cause on-target side effects, including weight gain, dizziness, ataxia (impaired coordination), and withdrawal pain.[5][8][10] These toxicities can be dose-limiting, thereby narrowing the therapeutic window. Furthermore, some pan-Trk inhibitors like Entrectinib also target other kinases such as ROS1 and ALK, introducing additional potential off-target effects.[8]
The following diagram illustrates the differential targeting strategy.
Caption: Differential targeting of Trk receptors by selective vs. pan-inhibitors.
Quantitative Comparison of Inhibitor Potency
The potency of an inhibitor is a key component in defining the therapeutic window. A highly potent drug requires a lower concentration to achieve its therapeutic effect, which can reduce the risk of off-target toxicity.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| GW 441756 | TrkA | 2 | [6][7] |
| TrkB | >200 (Implied >100-fold selectivity) | ||
| TrkC | >200 (Implied >100-fold selectivity) | ||
| Larotrectinib | TrkA | 5-11 | [5][8] |
| TrkB | 5-11 | [5][8] | |
| TrkC | 5-11 | [5][8] | |
| Entrectinib | TrkA | 1-5 | [5][8] |
| TrkB | 1-5 | [5][8] | |
| TrkC | 1-5 | [5][8] | |
| ROS1 | 0.2 | [8] | |
| ALK | 1.6 | [8] |
This data clearly illustrates the potent, pan-inhibitory nature of Larotrectinib and Entrectinib, contrasting with the highly selective potency of GW 441756 for TrkA.
Experimental Workflows for Evaluating the Therapeutic Window
A rigorous, multi-step experimental plan is required to define and compare the therapeutic windows of these inhibitors. The causality behind this workflow is to move from foundational biochemical potency and selectivity to cellular effects, and finally to complex in vivo models that assess both efficacy and toxicity.
Caption: Experimental workflow for determining the therapeutic window.
Protocol 1: Determination of Cellular Potency (IC50) via Cell Viability Assay
Causality: This protocol is essential to confirm that the biochemical potency of the inhibitor translates into a functional effect in a cellular context. It measures the concentration of the inhibitor required to reduce cell proliferation by 50% (GI50) or cell viability by 50% (IC50), providing a crucial metric for the "efficacy" side of the therapeutic window.
Methodology (Using a Luminescent-Based Assay like CellTiter-Glo®):
-
Cell Seeding:
-
Culture an NTRK fusion-positive cancer cell line (e.g., KM12 cells) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well, opaque-walled plate in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the inhibitor (GW 441756 or a pan-Trk inhibitor) in DMSO.
-
Perform a serial dilution series in culture medium to create 2X working concentrations. A typical 10-point curve might range from 100 µM down to 5 pM.
-
Remove the medium from the cell plate and add 100 µL of the appropriate inhibitor concentration to each well. Include "vehicle-only" (DMSO) controls and "no-cell" background controls.
-
-
Incubation:
-
Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making anti-proliferative effects more pronounced.
-
-
Lysis and Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data by setting the average vehicle-only control as 100% viability.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value.[11]
-
Protocol 2: In Vivo Toxicity and Maximum Tolerated Dose (MTD) Determination
Causality: This protocol is the cornerstone for defining the "safety" boundary of the therapeutic window. By systematically escalating the dose in an animal model, we can identify the highest dose that does not cause unacceptable side effects (the MTD). Comparing the MTD of a selective inhibitor versus a pan-inhibitor provides direct evidence of their relative safety profiles.
Methodology (Using a Murine Model):
-
Animal Model:
-
Use healthy, 8-10 week old immunocompetent mice (e.g., C57BL/6 strain). Acclimate the animals for at least one week before the study begins.
-
House animals in accordance with institutional guidelines (IACUC).
-
-
Dose Formulation and Administration:
-
Formulate GW 441756 and the pan-Trk inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).[7]
-
Plan a dose-escalation study with multiple cohorts (e.g., 5, 15, 50, 150 mg/kg).
-
-
Study Design:
-
Assign 3-5 mice per dose group, including a vehicle control group.
-
Administer the compound daily via oral gavage for 14-28 days.
-
Monitoring (Daily): Record body weight, food/water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, tremors). A weight loss of >20% is a common endpoint.
-
Monitoring (Weekly): Collect blood samples for complete blood count (CBC) and serum chemistry analysis to monitor for organ toxicity (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
-
Endpoint and MTD Definition:
-
The MTD is defined as the highest dose at which no mortality, no more than 10% mean body weight loss, and no significant clinical or pathological signs of toxicity are observed.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, brain) to identify any tissue-level damage.
-
Conclusion: A Wider Window Through Selectivity
The evaluation of a kinase inhibitor's therapeutic window is a multifaceted process that integrates in vitro potency with in vivo efficacy and toxicity. The available data strongly suggests that the high selectivity of GW 441756 for TrkA is a key design feature that can mitigate the on-target toxicities associated with the inhibition of TrkB and TrkC.[6] While pan-Trk inhibitors have demonstrated significant clinical success, their broader target profile inherently links therapeutic efficacy to a known set of dose-limiting side effects like dizziness and weight gain.[5][10]
For researchers and drug developers, this comparison underscores a critical principle: in pathways with distinct physiological roles for different receptor isoforms, selectivity is not merely an optimization parameter but a primary driver of the therapeutic window. A selective inhibitor like GW 441756 may offer a superior safety profile, allowing for more consistent dosing and potentially better patient outcomes in TrkA-dependent pathologies.
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Emerging TRK Inhibitors Are Explored Across Cancer Settings. Targeted Oncology. [Link]
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Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma. National Institutes of Health (PMC). [Link]
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Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. ResearchGate. [Link]
-
Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. National Institutes of Health (PMC). [Link]
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TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. National Institutes of Health (PMC). [Link]
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Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. National Institutes of Health (PMC). [Link]
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Effect of screening with a pan-TRK immunohistochemistry-based algorithm on NTRK fusion detection rates. ASCO Publications. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (PMC). [Link]
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Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy. National Institutes of Health (PMC). [Link]
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Safety Operating Guide
Executive Summary: Immediate Action Protocol
Topic: GW 441756 Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.
Stop. Before handling GW 441756 waste, verify the following:
-
Bioactivity: This is a potent TrkA Inhibitor (
) .[1][2][3][4] Treat all waste as biologically active and hazardous to aquatic environments.[4] -
Solubility: Do NOT use water for initial cleaning.[4] The compound is hydrophobic.[4] Use DMSO or Ethanol to solubilize residues.[4][5][6]
-
Stream: Classify as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).[4]
Chemical Identity & Hazard Profile
To dispose of a chemical safely, you must understand its resistance to degradation and its physical behavior. GW 441756 is a stable indole derivative.[4] Its high potency means that "visually clean" is not "biologically clean."[4]
| Parameter | Technical Specification | Operational Implication |
| CAS Number | 504433-23-2 | Use for waste manifest labeling.[4] |
| Molecular Formula | Non-Halogenated. No F, Cl, Br, or I in the core structure. | |
| Physical State | Solid (Orange/Yellow Powder) | High risk of aerosolization.[4] Avoid dust generation.[4][7][8] |
| Solubility | DMSO (~25 mg/mL), Ethanol | Critical: Water washes will precipitate the compound, adhering it to glass. |
| Key Hazards | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, lab coat, safety glasses) is mandatory. |
| Bioactivity | TrkA Selective Inhibitor | Must be incinerated to prevent kinase inhibition in environmental systems.[4] |
Waste Stream Classification & Segregation
Effective disposal relies on strict segregation at the point of generation.[4] Mixing streams increases disposal costs and chemical risks.[4]
A. Solid Waste (Dry)[4][9]
-
Items: Contaminated gloves, paper towels, weighing boats, and pipette tips.
-
Protocol: Double-bag in yellow biohazard/chem-waste bags (depending on institutional color codes for cytotoxic/bioactive waste).
-
Labeling: "Solid Waste - Contaminated with Trace GW 441756."[4]
B. Liquid Waste (Mother Liquors & Washings)[4]
-
Solvent Context: Most GW 441756 stock solutions are prepared in DMSO.[4]
-
Classification: Non-Halogenated Organic Solvent Waste. [4]
-
Note: Even if the compound is an HCl salt, the organic load typically dictates the stream. However, always check if you used Chloroform or DCM as a co-solvent; if so, it moves to the Halogenated stream.
-
-
Container: High-density polyethylene (HDPE) or glass carboy.[4] Do not use metal cans if the solution is acidic.[4]
C. Bulk Substance (Expired/Unused)
-
Protocol: Do not dissolve. Keep in the original vial.
-
Disposal: Place the entire vial into a sealed secondary container and label for High-Temperature Incineration .
The Self-Validating Spill Response Protocol
A "self-validating" system ensures that the cleanup process itself confirms the removal of the hazard.[4] Because GW 441756 is colored (yellow/orange) and insoluble in water, we use these properties to verify cleaning.
The "Solubilize-Absorb-Scan" Workflow:
-
Isolate: Mark the zone.[4] Do not use air/broom (dust risk).[4][7]
-
Solubilize (The Critical Step): Apply Ethanol or DMSO to the solid spill.
-
Why? Water will scatter the powder. Organic solvents dissolve it, turning the solid hazard into a contained liquid.
-
-
Absorb: Use absorbent pads (chem-mats) to soak up the colored liquid.[4]
-
Validate: Wipe the surface with a fresh white paper towel soaked in ethanol.[4]
Figure 1: Decision logic for GW 441756 spill management, emphasizing the solubility-based validation step.
Decontamination of Glassware
Standard dishwashing is insufficient for nanomolar kinase inhibitors.[4]
The Triple-Solvent Rinse Protocol:
-
Rinse 1 (Solubilization): Rinse glassware with Acetone or Ethanol .[4] Collect this rinsate into the Non-Halogenated Organic Waste container.
-
Rinse 2 (Scrub): Rinse with Ethanol .[4] Collect rinsate.[4]
-
Rinse 3 (Polishing): Final rinse with Ethanol.[4] Collect rinsate.[4]
-
Wash: Only after step 3, place glassware in the standard detergent/water wash cycle.
Why Incineration? GW 441756 targets TrkA, a receptor conserved across many species. Disposal down the drain (sewer) allows the compound to enter the water table, where it can disrupt aquatic ecosystems even at trace levels. High-temperature incineration (>1000°C) is the only method that guarantees the destruction of the indole ring structure.[4]
References
-
PubChem. (n.d.).[4] Compound Summary: GW 441756. National Library of Medicine.[4] Retrieved February 7, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved February 7, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW441756 | CAS#:504433-23-2 | Chemsrc [chemsrc.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. product.lottechem.com [product.lottechem.com]
- 9. ptb.de [ptb.de]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Operational Safety Guide: Handling and Disposal of GW 441756
Executive Summary & Compound Risk Profile
GW 441756 is a potent, selective inhibitor of the TrkA (Tropomyosin receptor kinase A) with an IC50 of ~2 nM. In a research setting, the primary safety risk stems not just from the compound's acute toxicity, but from its high biological activity at nanomolar concentrations .
As a Senior Application Scientist, I urge you to treat this compound with Universal Precautions for Potent Bioactive Compounds . Standard "low hazard" protocols are insufficient because GW 441756 is frequently solubilized in DMSO (Dimethyl Sulfoxide) . DMSO is an amphipathic solvent that rapidly penetrates the stratum corneum (outer skin layer), acting as a carrier vehicle that can transport dissolved GW 441756 directly into the systemic circulation.
Hazard Identification Matrix
| Property | Description | Risk Implication |
| Physical State | Solid Powder (Yellow/Off-white) | Inhalation of dust during weighing. |
| Solubility | Soluble in DMSO (>10 mg/mL) | High Risk: Dermal absorption via vehicle transport. |
| Bioactivity | TrkA Inhibitor (IC50 = 2 nM) | Potent modulation of neurotrophic signaling; potential developmental or neurological effects. |
| GHS Classification | Warning / Danger | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant). |
Personal Protective Equipment (PPE) Matrix
Objective: Create a redundant barrier system. PPE is the last line of defense; engineering controls (Section 3) are primary.[1]
| Body Area | Recommended PPE | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12mm min)Do NOT use Latex. | DMSO Resistance: Latex degrades rapidly in DMSO. Nitrile offers superior chemical resistance. Visual Indicator: Use two different colors (e.g., Blue under White) to immediately spot tears. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 compliant) | Safety glasses provide impact protection but fail against liquid splashes . Since GW 441756 is handled in solution, sealed goggles prevent ocular exposure to the DMSO-inhibitor complex. |
| Respiratory | N95 or P100 Respirator (If outside Fume Hood) | Required only if weighing powder on an open bench (not recommended). Primary control should be a fume hood or powder containment balance. |
| Body | Lab Coat (Buttoned, Long Sleeve) + Tyvek Sleeves (Optional) | Standard cotton/poly coats are porous. If handling large volumes (>50mL) of stock solution, wear an impervious apron. |
Engineering Controls & Handling Workflow
The Golden Rule: Never handle the dry powder of a nanomolar-potency kinase inhibitor on an open benchtop.
Primary Engineering Control: Chemical Fume Hood
-
Sash Height: Maintain at or below the certified working height (usually 18 inches).
-
Airflow: Ensure face velocity is 80–100 fpm.
-
Placement: Perform all weighing and solubilization at least 6 inches back from the sash plane.
Experimental Workflow Visualization
The following diagram outlines the critical safety decision points during the handling of GW 441756.
Caption: Operational workflow for GW 441756 emphasizing respiratory protection decisions during the weighing phase.
Emergency Response Procedures
Pre-experiment requirement: Locate the nearest Safety Shower and Eyewash Station.
Scenario A: Skin Exposure (Liquid/DMSO Solution)
-
Mechanism: DMSO facilitates rapid absorption of GW 441756.
-
Immediate Action:
Scenario B: Spills
-
Dry Powder:
-
Liquid (DMSO Solution):
-
Alert nearby personnel.
-
Cover with absorbent pads.
-
Clean the area with 10% bleach (to degrade biologicals) followed by 70% ethanol. Note: Bleach does not chemically destroy the inhibitor molecule instantly but aids in cleaning the surface; incineration is the only disposal method.
-
Disposal Strategy
GW 441756 is an organic nitrogenous compound. It must never be disposed of down the drain.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect vials, weigh boats, and contaminated gloves in a labeled hazardous waste bag . Dispose of via high-temperature incineration. |
| Liquid Waste | Collect in a dedicated "Organic Solvent/Toxic" carboy. Ensure the container is compatible with DMSO (HDPE or Glass). Label clearly: "Contains GW 441756 (TrkA Inhibitor) in DMSO." |
| Sharps | Needles used for injection must go into a rigid sharps container immediately. Do not recap. |
Scientific Mechanism: Why TrkA Inhibition Matters
Context for the Researcher: GW 441756 inhibits TrkA, the high-affinity receptor for Nerve Growth Factor (NGF).[5] Blocking this pathway affects neuronal survival and pain signaling (nociception).
Caption: Mechanism of Action. GW 441756 blocks the ATP binding site of TrkA, preventing downstream phosphorylation and signaling.
References
-
National Institutes of Health (NIH) - PubChem. GW 441756 Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
